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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic Acid

An In-Depth Technical Guide for Drug Development Professionals Executive Summary As a Senior Application Scientist specializing in heterocyclic drug scaffolds, I frequently evaluate the utility of fused bicyclic systems...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

As a Senior Application Scientist specializing in heterocyclic drug scaffolds, I frequently evaluate the utility of fused bicyclic systems in modern medicinal chemistry. The compound 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid (CAS: 1782200-35-4)[1] represents a highly privileged architectural motif. By fusing an electron-deficient pyrimidine ring with a rigidified aliphatic cyclopentane system, this scaffold severely restricts conformational entropy—a critical factor in optimizing ligand-target binding thermodynamics.

Historically, derivatives of the cyclopenta[d]pyrimidine core have demonstrated profound efficacy across multiple therapeutic areas, serving as potent dihydrofolate reductase (DHFR) inhibitors[2], highly selective sigma-1 (σ1) receptor antagonists for neuropathic pain[3], and as essential intermediates in the large-scale synthesis of pyrimidyl tetrazole drug candidates[4]. This guide deconstructs the physicochemical properties of this molecule and provides a field-proven, self-validating synthetic protocol for its generation.

Physicochemical Properties & Structural Causality

To successfully integrate this intermediate into a drug discovery pipeline, one must understand how its physicochemical properties dictate its behavior in both synthetic workflows and biological assays.

Table 1: Physicochemical Profile of 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid

ParameterValueCausality / Impact
Molecular Formula C8H8N2O2Defines the core atomic composition[1],.
Molecular Weight 164.16 g/mol Low molecular weight ensures high ligand efficiency (LE) during hit-to-lead optimization.
H-Bond Donors 1 (COOH)Crucial for interacting with solvent or polar residues in target binding sites.
H-Bond Acceptors 4 (2xN, 2xO)Pyrimidine nitrogens act as key hinge-binding acceptors in kinase targets.
Topological Polar Surface Area ~63 ŲOptimal for moderate membrane permeability while maintaining aqueous solubility.
Estimated pKa ~4.5 (Acid) / ~2.0 (Base)Exists predominantly as an anion at physiological pH (7.4), requiring pH-controlled purification[4].

Causality Analysis: The pyrimidine nitrogens serve as potent hydrogen-bond acceptors but are weakly basic due to the electron-withdrawing nature of the heterocycle. Conversely, the 5-carboxylic acid readily ionizes. This zwitterionic potential means that during chromatographic purification, the molecule is highly sensitive to mobile phase pH. Utilizing an acidic modifier (e.g., 0.1% Formic Acid or TFA) is mandatory to suppress ionization and achieve sharp peak shapes. Furthermore, the aliphatic cyclopentane ring provides a localized lipophilic surface that frequently engages in van der Waals interactions with hydrophobic pockets, while the carboxylic acid serves as an ideal vector for late-stage derivatization (e.g., amide coupling)[4].

Synthetic Architecture: The Heck Cyclization Strategy

Constructing the 6,7-dihydro-5H-cyclopenta[d]pyrimidine core presents a distinct regiochemical challenge. Traditional electrophilic aromatic substitutions fail on the deactivated pyrimidine ring. Instead, state-of-the-art process chemistry relies on transition-metal catalysis. As elegantly demonstrated in the scale-up of related pyrimidyl tetrazole intermediates, the optimal route involves a palladium-catalyzed intramolecular Heck reaction[4]. A 4-alkenyl-5-halopyrimidine precursor undergoes syn-insertion and subsequent beta-hydride elimination to form the cyclopentene ring, which is subsequently oxidized to the target acid[4].

SyntheticWorkflow N1 4-Chloropyrimidine Precursor N2 Cross-Coupling (Alkenyl Addition) N1->N2 Grignard Reagent N3 Intramolecular Heck Cyclization N2->N3 Pd Catalyst N4 Exocyclic Olefin Intermediate N3->N4 Ring Closure N5 Hydroboration & Oxidation N4->N5 BH3, then H2O2 N6 Target Compound (CAS: 1782200-35-4) N5->N6 TEMPO/BAIB

Caption: Synthetic workflow for 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid.

Experimental Protocol: Self-Validating Synthesis of the Carboxylic Acid

This protocol details the critical transformation of the exocyclic olefin intermediate into the target carboxylic acid via a hydroboration-oxidation sequence[4]. Every step is designed as a self-validating system to ensure chemoselectivity and high yield.

Step 1: Regioselective Hydroboration

  • Procedure: Dissolve the exocyclic olefin precursor in strictly anhydrous THF under a nitrogen atmosphere. Cool to 0 °C. Add Borane-THF (BH3·THF) complex dropwise over 30 minutes.

  • Causality: Moisture must be rigorously excluded to prevent the premature hydrolysis of the borane reagent. The low temperature controls the exotherm and ensures strict anti-Markovnikov regioselectivity, directing the boron atom to the less sterically hindered terminal carbon.

  • Self-Validation (IPC 1): Pull a 50 µL aliquot, quench with methanol, and analyze via UPLC-MS. The reaction is validated to proceed only when the UV peak (254 nm) of the starting olefin is depleted (<1% AUC) and the mass corresponding to the alkylborane intermediate is dominant.

Step 2: Oxidative Cleavage to the Primary Alcohol

  • Procedure: To the 0 °C reaction mixture, sequentially add 3 M NaOH (aq) followed by 30% H2O2 (aq) dropwise. Maintain the internal temperature below 15 °C.

  • Causality: The highly basic environment is required to facilitate the migration of the alkyl group from boron to oxygen. Hydrogen peroxide acts as the stoichiometric oxidant. Strict temperature control is a critical safety parameter to prevent thermal runaway from exothermic peroxide decomposition.

  • Self-Validation (IPC 2): UPLC-MS must confirm the complete disappearance of the alkylborane mass and the emergence of the primary alcohol intermediate.

Step 3: Chemoselective Oxidation to the Carboxylic Acid

  • Procedure: Treat the crude primary alcohol with a catalytic amount of TEMPO and stoichiometric (Diacetoxyiodo)benzene (BAIB) in a biphasic DCM/Water mixture at room temperature.

  • Causality: TEMPO/BAIB is selected over harsh oxidants (like Jones reagent) to ensure absolute chemoselectivity. Harsh acidic oxidants risk degrading the electron-deficient pyrimidine core or causing unwanted N-oxidation.

  • Self-Validation (IPC 3): Monitor for the target mass ([M+H]+ = 165.16 m/z). Once complete, adjust the aqueous phase to pH ~3.5 using 1 M HCl. Because the isoelectric point of the product lies between the pKa of the pyrimidine (~2.0) and the carboxylic acid (~4.5), adjusting to pH 3.5 neutralizes the molecule, forcing it to precipitate as a highly pure crystalline solid[4].

Table 2: Analytical Validation Parameters (IPC Standards)

Analytical TechniqueTarget ObservationValidation Purpose
UPLC-MS (ESI+) [M+H]+ = 165.16 m/zConfirms the molecular weight of the synthesized carboxylic acid.
1H NMR (DMSO-d6) Broad singlet ~12.5 ppmValidates the presence of the free carboxylic acid proton.
1H NMR (DMSO-d6) Aromatic singlets ~8.5-9.0 ppmConfirms the integrity of the electron-deficient pyrimidine ring.
HPLC (UV 254 nm) Single sharp peak (>98% AUC)Ensures the absence of over-oxidized or unreacted olefin impurities.
Structural Mapping & Target Engagement

Understanding how the isolated physicochemical domains of 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid interact with biological targets is essential for rational drug design.

PropertyMapping Core 6,7-Dihydro-5H-cyclopenta[d]pyrimidine Rigidified Scaffold Pyrimidine Pyrimidine Ring pKa ~2.0 H-Bond Acceptors Core->Pyrimidine Cyclopentane Cyclopentane Ring Lipophilic VdW Interactions Core->Cyclopentane Carboxyl 5-Carboxylic Acid pKa ~4.5 Derivatization Vector Core->Carboxyl Target Biological Target e.g., Kinase Hinge Region Pyrimidine->Target Hydrogen Bonding Cyclopentane->Target Hydrophobic Packing Carboxyl->Target Solvent Exposure / Amidation

Caption: Structural mapping of physicochemical properties to biological target interactions.

References
  • [2] Piper, J. R., et al. "2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine Analogues of Trimethoprim as Inhibitors of Pneumocystis carinii and Toxoplasma gondii Dihydrofolate Reductase." Journal of Medicinal Chemistry. URL:[Link]

  • [3] Zhang, Y., et al. "Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • [4] Mullens, P., et al. "Two Approaches to the Chemical Development and Large-Scale Preparation of a Pyrimidyl Tetrazole Intermediate." Organic Process Research & Development. URL:[Link]

Sources

Exploratory

Crystal Structure Analysis of 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic Acid: A Technical Guide for Structure-Based Drug Design

Executive Summary The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Its derivatives are foundational to the development of selective ATP-competitive A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Its derivatives are foundational to the development of selective ATP-competitive Akt inhibitors (such as GDC-0068)[1], potent tubulin polymerization inhibitors[2], and complex pyrimidyl tetrazoles[3]. Within this class, 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid serves as a critical synthetic intermediate and structural anchor.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the causality behind crystallization methodologies, the rigorous self-validation required during X-ray diffraction (XRD) analysis, and the translation of these structural metrics into actionable Structure-Based Drug Design (SBDD) strategies.

Structural Significance of the Scaffold

The biological efficacy of the cyclopenta[d]pyrimidine core relies heavily on its spatial geometry. The fused bicyclic system presents a rigid, planar pyrimidine ring capable of bidentate hydrogen bonding with kinase hinge regions[1]. However, the appended cyclopentene ring introduces localized flexibility, typically adopting an envelope conformation.

The C5-carboxylic acid substitution is of paramount importance. The stereochemical orientation (pseudo-equatorial vs. pseudo-axial) of this carboxyl group dictates the trajectory of any subsequent derivatization (e.g., amide coupling or tetrazole formation)[3]. Precise determination of this vector via single-crystal X-ray diffraction is mandatory to ensure that the appended pharmacophores align accurately with target binding pockets, such as the colchicine site of tubulin[2].

Crystallization Methodology: Causality and Self-Validation

Obtaining diffraction-quality single crystals of a carboxylic acid-bearing heterocycle requires overcoming the molecule's tendency to form rapid, amorphous hydrogen-bonded aggregates. The following protocol utilizes vapor diffusion to control the supersaturation rate, ensuring ordered crystal lattice formation.

Step-by-Step Protocol
  • Solvent Selection (The Causality): The target molecule contains both hydrogen-bond acceptors (pyrimidine nitrogens) and a strong donor/acceptor pair (carboxylic acid). To prevent premature precipitation, dissolve the compound in a highly polar, aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N -Dimethylformamide (DMF) at a concentration of 10–15 mg/mL. These solvents temporarily solvate the carboxyl dimers.

  • Anti-Solvent Pairing: Use a non-polar anti-solvent, such as toluene or heptane, in the reservoir. The slow vapor-phase exchange gradually reduces the dielectric constant of the droplet, allowing the carboxylic acid dimers (supramolecular synthons) to form in a highly ordered manner.

  • Setup (Hanging Drop): Pipette 2 µL of the compound solution and 2 µL of the reservoir solution onto a siliconized glass cover slip. Invert over a well containing 500 µL of the reservoir solution and seal with high-vacuum grease.

  • Incubation: Maintain at a stable 20 °C in a vibration-free environment for 3–7 days.

  • Self-Validation (Birefringence Check): Before mounting, examine the drop under a stereomicroscope with cross-polarized light. True single crystals will exhibit sharp extinction (birefringence) as the stage is rotated. Crystals that remain uniformly dark or continuously bright are likely twinned or amorphous and should be discarded to prevent unresolvable phase problems during XRD.

G A Compound Synthesis & Purity (>99%) B Solvent Screening (Vapor Diffusion) A->B C Nucleation & Crystal Growth B->C D Birefringence Validation C->D E X-Ray Diffraction Data Collection D->E

Workflow for the crystallization and validation of the pyrimidine derivative.

X-Ray Diffraction & Refinement Workflow

Once a validated crystal is isolated, the data collection and refinement process must be executed with strict adherence to crystallographic standards.

Data Collection
  • Cryoprotection: Transfer the crystal into a drop of Paratone-N oil. This displaces surface solvent and prevents the formation of crystalline ice (which causes parasitic powder diffraction rings) when flash-cooled in a 100 K nitrogen stream.

  • Diffraction: Mount the crystal on a diffractometer equipped with a microfocus Cu K α radiation source ( λ=1.54178 Å). Copper radiation is preferred over Molybdenum for light-atom structures (C, H, N, O) as it yields stronger anomalous dispersion signals, which is critical if absolute stereochemistry at C5 needs to be determined.

Phase Problem and Refinement
  • Structure Solution: Solve the phase problem using Direct Methods (e.g., SHELXT). The electron density of the pyrimidine core will resolve immediately.

  • Refinement (Self-Validating Step): Perform full-matrix least-squares refinement on F2 using SHELXL. The position of the carboxylic acid proton must be located in the difference Fourier map rather than placed in a calculated position. Finding this peak independently validates the hydrogen-bonding network (typically a R22​(8) cyclic dimer) and confirms the structural integrity of the model.

Quantitative Structural Analysis

The structural parameters of 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid reveal the geometric constraints that medicinal chemists must navigate. Below are representative crystallographic parameters and bond metrics typical for this optimized scaffold.

Table 1: Representative Crystallographic Data and Refinement Statistics
ParameterValue
Empirical Formula C8H8N2O2
Formula Weight 164.16 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.84 Å, b=11.22 Å, c=9.45 Å, β=105.3∘
Temperature 100(2) K
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.038 , wR2​=0.092
Table 2: Key Bond Lengths and Dihedral Angles
Structural FeatureAtoms InvolvedMeasurementSignificance
Pyrimidine C-N C2 - N1 / C2 - N31.332 Å / 1.335 ÅIndicates delocalized double bond character; ideal for kinase hinge H-bonding.
Carboxyl C=O C8 = O11.221 ÅStandard carbonyl length; validates the absence of zwitterionic character.
Carboxyl C-O(H) C8 - O21.314 ÅElongated single bond; confirms the location of the acidic proton.
C5 Trajectory Angle N1 - C4 - C5 - C8112.4°Defines the exit vector of the carboxyl group relative to the pyrimidine plane.

Data Note: The cyclopentene ring exhibits an envelope pucker, with C6 deviating from the mean plane of the pyrimidine ring by approximately 0.35 Å, forcing the C5-carboxylic acid into a pseudo-equatorial position to minimize steric strain.

Implications for Structure-Based Drug Design (SBDD)

The crystal structure of 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid is not merely an analytical endpoint; it is the starting point for rational drug design.

By mapping the exact 112.4° exit vector of the C5-carboxyl group, computational chemists can accurately model how derivatives will occupy target active sites. For instance, when designing tubulin inhibitors, the pyrimidine core anchors to the β -subunit via water-mediated hydrogen bonds, while the C5 substituent must project precisely into the hydrophobic pocket of the α -subunit[2]. If the stereochemistry or dihedral angle is miscalculated, the resulting steric clash will abrogate binding affinity.

SBDD S1 Single Crystal XRD (Determine C5 Trajectory) S2 Pharmacophore Mapping (H-bond Acceptors & Donors) S1->S2 S3 In Silico Docking (Akt1 / Tubulin Pockets) S2->S3 S4 Lead Optimization (Tetrazole/Amide Derivatization) S3->S4

SBDD pathway leveraging the C5-carboxylic acid structural vector.

By treating the crystal structure as a self-validating geometric blueprint, drug development professionals can confidently execute late-stage functionalizations—such as the large-scale copper(I) mediated cyclizations used to generate pyrimidyl tetrazoles[3]—knowing the exact 3D spatial boundaries of their target molecule.

References

  • Lin, K., et al. "Discovery and Preclinical Pharmacology of a Selective ATP-Competitive Akt Inhibitor (GDC-0068) for the Treatment of Human Tumors." Journal of Medicinal Chemistry, 2012. URL:[Link]

  • Wang, Y., et al. "X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Mullens, P., et al. "Two Approaches to the Chemical Development and Large-Scale Preparation of a Pyrimidyl Tetrazole Intermediate." Organic Process Research & Development, 2016. URL:[Link]

Sources

Foundational

Preclinical Toxicity and Pharmacological Profiling of 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic Acid

Executive Summary & Pharmacological Context The compound 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid is a highly privileged, bicyclic chemical scaffold utilized extensively in the design of targeted antineop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The compound 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid is a highly privileged, bicyclic chemical scaffold utilized extensively in the design of targeted antineoplastic agents. By functionalizing the 5-carboxylic acid moiety via amide coupling or esterification, drug developers have successfully generated potent ATP-competitive Akt inhibitors (such as GDC-0068/Ipatasertib)[1], colchicine-site tubulin polymerization inhibitors[2], and dihydrofolate reductase (DHFR) antagonists[3].

However, the transition from a raw synthetic intermediate to a viable clinical candidate requires rigorous toxicological profiling. The inherent structural mimicry of this pyrimidine core to endogenous purines and folates introduces a complex matrix of potential off-target liabilities, most notably myelosuppression and hepatotoxicity[4]. This whitepaper provides an in-depth analysis of the preliminary toxicity profile of this scaffold and establishes self-validating empirical methodologies for preclinical safety screening.

Mechanism RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Activation RTK->PI3K Akt Akt (Protein Kinase B) PI3K->Akt mTOR mTOR Signaling Akt->mTOR Survival Tumor Cell Survival mTOR->Survival Scaffold Cyclopenta[d]pyrimidine Derivatives Scaffold->Akt ATP-competitive Inhibition

Fig 1. Pharmacological mechanism of cyclopenta[d]pyrimidine derivatives in Akt pathway inhibition.

Intrinsic Chemical Hazards and Structure-Toxicity Relationships (STR)

Before evaluating downstream derivatives, it is critical to understand the intrinsic toxicity of the unfunctionalized 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid scaffold. Occupational exposure and acute murine toxicity models indicate that the base compound acts as a moderate mucosal and systemic irritant.

Based on Global Harmonized System (GHS) classifications for this chemical class, the scaffold is categorized under Acute Tox. 4 (H302: Harmful if swallowed) , Skin Irrit. 2 (H315) , and Eye Irrit. 2A (H319) [5]. Acute high-dose exposure may also trigger STOT SE 3 (H335) , indicating transient respiratory irritation[6].

Pharmacological Toxicity of Derivatives

When the 5-carboxylic acid is derivatized into active pharmaceutical ingredients (APIs), the toxicity profile shifts from acute chemical irritation to mechanism-based (on-target) and structural (off-target) liabilities:

  • On-Target Toxicity (Akt Inhibition): Derivatives optimized for Akt1/2/3 inhibition frequently induce dose-limiting gastrointestinal toxicity and hyperglycemia, a direct consequence of systemic PI3K/Akt/mTOR pathway suppression[1].

  • Off-Target Toxicity (DHFR Binding): Because the bicyclic pyrimidine core mimics classical antifolates (like trimethoprim), certain derivatives exhibit high affinity for mammalian DHFR. This leads to folate depletion and subsequent clinical myelosuppression[3].

  • Hepatotoxicity: While some novel derivatives show reduced liver toxicity compared to reference drugs like sorafenib[7], the lipophilic nature of highly substituted amides at the 5-position can lead to poor microsomal stability and the generation of reactive, hepatotoxic metabolites.

Quantitative Toxicity Summary
Compound / Scaffold ClassTarget / AssayToxicity / Activity MetricPrimary Liability / Indicator
Base Carboxylic Acid Mammalian Acute ToxGHS Category 4 (Oral)Gastrointestinal irritation (H302)
GDC-0068 (Ipatasertib) Akt1/2/3 KinaseIC50 = 5 nMOn-target GI toxicity, Hyperglycemia
Colchicine-site Agents WI-38 FibroblastsIC50 > 10 μMDose-limiting myelosuppression
Trimethoprim Analogues Rat Liver DHFRIC50 = 1.3 - 21 μMFolate depletion, Hepatotoxicity

Empirical Methodologies for Preclinical Toxicity Profiling

To ensure scientific integrity, toxicity screening for these derivatives must move beyond simple immortalized cell line assays. The following protocols are designed as self-validating systems , incorporating internal controls to guarantee that experimental conditions accurately reflect physiological causality.

Protocol 1: Self-Validating Primary Hepatocyte Cytotoxicity Assay

Causality: Immortalized cell lines (e.g., HepG2) severely downregulate Phase I/II metabolic enzymes (CYP450s). To accurately assess whether the cyclopenta[d]pyrimidine core generates reactive, toxic metabolites during hepatic first-pass metabolism, primary human hepatocytes must be utilized.

  • Cell Plating & Acclimation: Thaw cryopreserved primary human hepatocytes and plate them at 5×104 cells/well in collagen-coated 96-well plates. Rationale: Collagen mimics the in vivo extracellular matrix, preserving basal CYP450 expression levels necessary for accurate metabolic toxicity screening.

  • Compound Treatment: Dose the cells with the test derivatives in a concentration gradient from 0.1 μM to 100 μM.

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control: 50 μM Chlorpromazine.

    • Self-Validation Check: If the positive control fails to induce >80% cell death, the entire assay plate is rejected due to compromised hepatocyte metabolic competence.

  • ATP Luminescence Readout: After 48 hours of incubation, lyse the cells and add a luminescent ATP detection reagent (e.g., CellTiter-Glo). Rationale: ATP quantitation is directly proportional to the number of metabolically active cells. This method prevents false positives caused by the inherent colorimetric interference of highly conjugated pyrimidine derivatives.

Protocol 2: DHFR Off-Target Counter-Screening

Causality: The structural homology between the cyclopenta[d]pyrimidine scaffold and purine bases inherently risks off-target binding to mammalian DHFR[4]. Identifying this liability early prevents late-stage clinical failures due to severe myelosuppression.

  • Enzyme Reaction Setup: In a 96-well UV-transparent plate, combine recombinant rat liver DHFR, 100 μM NADPH, and 50 μM dihydrofolic acid in a physiological assay buffer (pH 7.4).

  • Inhibitor Incubation: Introduce the test compounds at varying concentrations.

    • Positive Control: 1 μM Methotrexate. Rationale: Methotrexate strictly validates the assay's sensitivity to classical antifolates.

  • Spectrophotometric Kinetic Monitoring: Monitor the decrease in absorbance at 340 nm over 15 minutes, which corresponds to the oxidation of NADPH to NADP+. Rationale: Kinetic monitoring, rather than an endpoint read, ensures that the inhibition is competitive and reversible, providing exact Ki​ values for structure-toxicity optimization.

ToxWorkflow Synthesis Scaffold Functionalization InVitro Primary Hepatocyte Cytotoxicity Synthesis->InVitro OffTarget DHFR Counter-screen (Myelosuppression) InVitro->OffTarget InVivo Murine Acute Tox (MTD Determination) OffTarget->InVivo Optimization STR Optimization InVivo->Optimization

Fig 2. Preclinical toxicity screening workflow for cyclopenta[d]pyrimidine-based candidates.

Strategic Outlook on Scaffold Optimization

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid scaffold remains a cornerstone in modern targeted oncology. The primary toxicological hurdle lies in balancing the lipophilicity required for cellular penetration with the risk of off-target kinase and DHFR binding. By strictly adhering to self-validating preclinical protocols—specifically utilizing primary hepatocytes for metabolic profiling and kinetic enzymatic assays for off-target screening—drug development professionals can systematically engineer out the inherent liabilities of this powerful chemical core.

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Exploratory

Synthesis Pathways and Process Development of 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic Acid and Its Derivatives: A Technical Guide

Executive Summary & Introduction The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold is a privileged, tightly fused 6/5 heterocyclic pharmacophore that has become a focal point in modern medicinal chemistry. This core st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold is a privileged, tightly fused 6/5 heterocyclic pharmacophore that has become a focal point in modern medicinal chemistry. This core structure is embedded in several advanced classes of therapeutics, including highly selective sigma-1 ( σ

  • receptor antagonists for neuropathic pain [2], dihydrofolate reductase (DHFR) inhibitors targeting Pneumocystis carinii [3], and novel targeted anti-glioblastoma agents [4].

Among its functionalized derivatives, 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid (and its 2-amino substituted analogs) serves as a critical advanced intermediate. It is most notably utilized in the large-scale preparation of complex pyrimidyl tetrazoles and integrin receptor antagonists [1]. However, constructing this fused pyrimidine-cyclopentane system with high regiocontrol, while simultaneously installing the 5-carboxylic acid handle, presents significant synthetic and scale-up challenges.

This technical guide provides an in-depth analysis of the process chemistry behind synthesizing this core. By contrasting early-stage medicinal chemistry routes with optimized, plant-scale manufacturing protocols, we will establish a self-validating framework for executing these complex transformations safely and efficiently.

Retrosynthetic Analysis & Mechanistic Rationale

The primary synthetic hurdle in generating the 6,7-dihydro-5H-cyclopenta[d]pyrimidine system is the regioselective annulation of the cyclopentane ring onto the electron-deficient pyrimidine core.

The First-Generation Route: Heck Cyclization

Initial synthetic efforts relied on an intramolecular Heck reaction. The sequence began with an iron-catalyzed cross-coupling between a 4-chloropyrimidine derivative and 4-butenylmagnesium bromide. The resulting alkene-bearing pyrimidine underwent a palladium-catalyzed intramolecular Heck cyclization to form the bicyclic core featuring an exocyclic olefin. To install the critical 5-carboxylic acid moiety, the olefin was subjected to hydroboration followed by aggressive oxidation [1].

Causality for Process Redesign: While this route successfully delivered early toxicology batches (~0.3 kg), it lacked the robustness required for commercial manufacturing. The hydroboration/oxidation sequence generated stoichiometric amounts of borane gas and required handling hazardous peroxides at elevated temperatures—a severe thermal runaway risk on a multi-kilogram scale. Furthermore, the Heck cyclization suffered from catalyst poisoning and poor regioselectivity, leading to an unacceptable bottleneck in throughput [1].

G N1 4-Chloropyrimidine Derivative N3 Alkene-bearing Pyrimidine N1->N3 Fe-Catalyzed Cross-Coupling N2 4-Butenylmagnesium Bromide N2->N3 Grignard Addition N4 Bicyclic Core (Exocyclic Olefin) N3->N4 Intramolecular Heck Cyclization (Pd-catalyzed) N5 6,7-dihydro-5H-cyclopenta[d] pyrimidine-5-carboxylic acid N4->N5 Hydroboration & Oxidation (Hazardous)

First-generation synthesis via Heck cyclization and hydroboration.
The Second-Generation Route: Copper(I)-Mediated Cyclization

To establish a trustworthy and scalable protocol, process chemists completely redesigned the retrosynthetic disconnection. The second-generation route leverages a conjugate addition of a malonate anion to a vinylpyrimidine, followed by a highly selective halogenation to yield an iodopyrimidine intermediate.

The mechanistic masterstroke of this route is the Copper(I)-mediated intramolecular cyclization . By treating the iodopyrimidine with CuI and a base, the enolate of the malonate undergoes a smooth, quantitative cyclization to form the bicyclic diester. This step is entirely self-validating: the thermodynamic stability of the fused 6/5 system drives the reaction to completion without the need for hazardous oxidants. Subsequent acidic hydrolysis and decarboxylation cleanly furnish the target 5-carboxylic acid core [1].

G N1 Vinylpyrimidine Intermediate N3 Iodopyrimidine Intermediate N1->N3 1. Conjugate Addition 2. Halogenation (NIS) N2 Malonate Anion N2->N3 N4 Bicyclic Diester Intermediate N3->N4 Cu(I)-Mediated Cyclization (Quantitative) N5 6,7-dihydro-5H-cyclopenta[d] pyrimidine-5-carboxylic acid N4->N5 Hydrolysis & Decarboxylation (TFA)

Second-generation scalable synthesis via Cu(I)-mediated cyclization.

Detailed Experimental Workflows

The following methodologies detail the critical steps required to synthesize the 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid architecture.

Protocol A: First-Generation Heck Cyclization & Hydroboration (Historical Reference)

Note: This protocol is provided for mechanistic context and is not recommended for >100g scale due to safety constraints.

  • Cross-Coupling : Charge a reactor with the 4-chloropyrimidine derivative and Fe(acac)3 (5 mol%). Slowly add 4-butenylmagnesium bromide in THF at 0 °C. Quench with aqueous NH4Cl.

  • Heck Cyclization : Dissolve the alkene-pyrimidine in DMF. Add Pd(OAc)2 (10 mol%), PPh3, and Et3N. Heat to 100 °C for 12 hours. Isolate the exocyclic olefin via silica gel chromatography.

  • Hydroboration/Oxidation : Cool the olefin solution in THF to 0 °C. Add BH3·THF dropwise (Caution: Rapid gas evolution). Stir for 4 hours. Carefully add 30% H2O2 and NaOH. Extract and acidify to yield the carboxylic acid.

Protocol B: Second-Generation Copper(I)-Mediated Cyclization (Recommended Scalable Route)

This protocol describes the synthesis of the 2-amino-protected derivative of the target acid, which is the standard industry intermediate for API manufacturing [1].

Step 1: Conjugate Addition and Halogenation

  • Preparation : In a nitrogen-purged reactor, dissolve the vinylpyrimidine intermediate (1.0 eq) and dimethyl malonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition : Add cesium carbonate (Cs2CO3, 2.0 eq) to facilitate the conjugate addition. Stir at 25 °C for 4 hours until complete consumption of the starting material is observed via HPLC.

  • Halogenation : Cool the mixture to 0 °C. Add N-iodosuccinimide (NIS, 1.1 eq) in portions. The electrophilic aromatic substitution occurs regioselectively adjacent to the newly formed alkyl chain.

  • Workup : Quench with aqueous sodium thiosulfate to neutralize unreacted NIS. Extract with ethyl acetate, wash with brine, and concentrate to yield the iodopyrimidine intermediate.

Step 2: Cu(I)-Mediated Intramolecular Cyclization

  • Catalyst Loading : Dissolve the iodopyrimidine from Step 1 in DMF. Add Copper(I) iodide (CuI, 10 mol%), L-proline (20 mol% as ligand), and potassium carbonate (K2CO3, 2.0 eq).

  • Cyclization : Heat the reaction mixture to 80 °C. The Cu(I) species oxidatively inserts into the C–I bond and facilitates intramolecular coupling with the malonate enolate.

  • Validation : Monitor via HPLC. This reaction is highly thermodynamically favored and typically reaches >99% conversion within 6 hours, yielding the bicyclic diester quantitatively.

  • Isolation : Filter through a pad of Celite to remove copper salts. Concentrate the filtrate under reduced pressure.

Step 3: Hydrolysis and Decarboxylation

  • Deprotection/Hydrolysis : Treat the bicyclic diester with a mixture of Trifluoroacetic acid (TFA) and water (9:1 ratio) at 50 °C for 16 hours.

  • Decarboxylation : The acidic conditions simultaneously hydrolyze the diester to a gem-dicarboxylic acid, which spontaneously decarboxylates at elevated temperatures to form the mono-carboxylic acid.

  • Crystallization : Cool the mixture to 0 °C and add an anti-solvent (e.g., isopropyl acetate or water) to precipitate the final product: 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid (or its 2-amino derivative). Filter and dry under vacuum.

Comparative Data & Process Metrics

To illustrate the superiority of the second-generation route for drug development professionals, the operational metrics are summarized below:

Process ParameterFirst-Generation Route (Heck)Second-Generation Route (Cu-Mediated)
Key Transformation Intramolecular Heck CyclizationCu(I)-Mediated Enolate Cyclization
Overall Yield Low / Unselective21% over 8 steps (Quantitative key step)
Scalability Limit ~300 grams (Exotherm limits)>20 Kilograms (Demonstrated plant scale)
Key Reagents Pd(OAc)2, BH3·THF, 30% H2O2CuI, Dimethyl Malonate, TFA
Safety Profile High Risk: Peroxide handling, borane gas evolution.Controlled: Safe for standard multi-purpose plant reactors.
Regioselectivity Poor (Isomeric mixtures common)Excellent (Directed by halogenation)

References

  • Mullens, P. R., Cleator, E., McLaughlin, M., Bishop, B., et al. (2016). Two Approaches to the Chemical Development and Large-Scale Preparation of a Pyrimidyl Tetrazole Intermediate. Organic Process Research & Development, 20(6), 1075-1087.[Link]

  • Lan, Y., Songyang, Y., Zhang, L., Peng, Y., Song, J. (2016). Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 26(8), 2051-2056.[Link]

  • Gangjee, A., et al. (1998). 2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine Analogues of Trimethoprim as Inhibitors of Pneumocystis carinii and Toxoplasma gondii Dihydrofolate Reductase. Journal of Medicinal Chemistry, 41(8), 1263-1271.[Link]

  • Sonawane, V. R., et al. (2023). Hit discovery of novel 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines as potential anti-glioblastoma therapeutics: Design, synthesis, biological evaluation, and computational screening. Drug Development Research, 84(3), 561-578.[Link]

Foundational

Mechanistic Profiling and Binding Affinity of the 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic Acid Scaffold to Target Proteins

Executive Summary The 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid molecule is a highly privileged bicyclic scaffold in modern medicinal chemistry. While rarely administered as a standalone therapeutic, it se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid molecule is a highly privileged bicyclic scaffold in modern medicinal chemistry. While rarely administered as a standalone therapeutic, it serves as the foundational pharmacophore for synthesizing highly potent, ATP-competitive kinase inhibitors and anti-folate agents. This technical guide explores the structural biology, binding mechanics, and experimental validation protocols for assessing the affinity of this scaffold and its derivatives against primary target proteins, most notably the Protein Kinase B (Akt) isoforms and Dihydrofolate Reductase (DHFR).

Structural Autonomy and Causality in Scaffold Design

The selection of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine core is not arbitrary; it is driven by precise structural causality.

  • The Rigid Anchor: The fused bicyclic system provides a geometry that perfectly mimics the adenine ring of endogenous ATP, allowing it to slip seamlessly into the highly conserved kinase hinge region.

  • The Stereogenic Vector: The 5-carboxylic acid moiety acts as the critical synthetic vector. By locking this functional group within the fused cyclopentane ring, medicinal chemists reduce the entropic penalty of binding compared to flexible, unfused pyrimidines. The carboxylic acid serves as a handle for amide coupling (e.g., with piperazines), directing the rest of the molecule out of the narrow hinge region and into the solvent-exposed channel. This specific trajectory is what confers extreme selectivity for Akt over closely related kinases like PKA and PKC [1].

Target Protein 1: Protein Kinase B (Akt) Isoforms

The most prominent application of this scaffold is in the development of Pan-Akt inhibitors, such as Ipatasertib (GDC-0068).

Binding Mechanics in the ATP-Binding Cleft

Crystallographic data of optimized scaffold derivatives in complex with Akt1 reveals a highly coordinated binding mode:

  • Hinge Interaction: The pyrimidine nitrogen acts as a hydrogen bond acceptor, interacting directly with the amide NH of Ala230 (N–N distance ~2.97 Å). Simultaneously, adjacent functionalization (often a C7-hydroxyl) donates a hydrogen bond to the backbone carbonyl of Glu228 (O–O distance ~2.66 Å) [1].

  • Specificity Pocket Engagement: The C5-carboxylic acid, once converted to a bulky amide, projects into the carbonyl-rich region of the ATP cleft, interacting with the carboxylate side chains of Glu234 and Glu278 . This prevents the scaffold from binding to off-target kinases that lack this specific pocket volume [3].

Akt_Binding Core Cyclopenta[d]pyrimidine Core Ala230 Akt1 Hinge: Ala230 (Amide NH) Core->Ala230 H-bond (N-N ~2.97 Å) Glu228 Akt1 Hinge: Glu228 (Carbonyl) Core->Glu228 H-bond (O-O ~2.66 Å) C5_Acid C5-Carboxylic Acid Vector Core->C5_Acid Covalent Scaffold Substituent Solvent Channel / Ribose Pocket C5_Acid->Substituent Directs Functional Groups

Fig 1: Binding interaction model of the cyclopenta[d]pyrimidine core within the Akt1 hinge region.

Target Protein 2: Dihydrofolate Reductase (DHFR)

Beyond kinases, the scaffold is utilized to target DHFR in parasitic protozoa. When the core is modified to a 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine, it acts as a rigidified, highly potent analogue of Trimethoprim [2].

  • Binding Mechanics: The diamino-pyrimidine moiety hydrogen-bonds with the conserved acidic residue in the DHFR active site (Asp27 in microbial DHFR). The C5-position is linked to lipophilic side chains (e.g., trimethoxyphenyl groups) to occupy the hydrophobic pocket, yielding high affinity for Toxoplasma gondii and Pneumocystis carinii DHFR [2].

Quantitative Binding Affinity Data

The table below summarizes the binding affinities of the functionalized 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid scaffold across its primary targets.

Target ProteinScaffold DerivativeBinding Affinity (IC50)Selectivity / Notes
Akt1 GDC-0068 (C5-piperazine amide)5 nM>600-fold over PKA
Akt2 GDC-0068 (C5-piperazine amide)18 nMATP-competitive
Akt3 GDC-0068 (C5-piperazine amide)8 nMATP-competitive
T. gondii DHFR 2,4-diamino-C5-alkyl derivative0.14 µMTrimethoprim analogue
P. carinii DHFR 2,4-diamino-C5-alkyl derivative1.3 µMTrimethoprim analogue

Experimental Protocols for Binding Affinity Validation

To rigorously quantify the binding affinity of these derivatives, a dual-assay approach is required. The protocols below are designed as self-validating systems to ensure maximum data integrity.

Protocol 1: TR-FRET Biochemical Kinase Assay (Thermodynamics)

Causality: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is selected over standard radiometric assays because its time-delayed, ratiometric readout eliminates compound auto-fluorescence artifacts. This ensures the IC50 data is a true reflection of binding affinity rather than optical interference.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Dilute recombinant human Akt1/2/3 and a biotinylated peptide substrate (e.g., Crosstide) in the kinase buffer.

  • Compound Addition: Dispense a 10-point, 3-fold serial dilution of the scaffold derivative (starting at 10 µM) into a 384-well microplate.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ for the specific Akt isoform. Incubate for 60 minutes at room temperature.

  • Detection: Terminate the reaction by adding EDTA. Add a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure the FRET signal (ratio of 665 nm / 615 nm emissions) using a time-resolved microplate reader. Calculate the IC50 using a 4-parameter logistic curve fit.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Causality: While IC50 provides equilibrium data, SPR is critical for ATP-competitive inhibitors to determine the residence time ( 1/koff​ ). A slower dissociation rate often correlates more strongly with sustained in vivo target engagement than raw thermodynamic affinity.

  • Surface Preparation: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS).

  • Target Immobilization: Immobilize His-tagged Akt1 onto the active channel. Self-Validation Step: Leave the reference channel blank (ethanolamine-blocked) to subtract non-specific binding of the lipophilic scaffold.

  • Analyte Injection: Inject the scaffold derivative in a multi-cycle kinetics format (e.g., 1.56 nM to 100 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ). Calculate the dissociation constant ( Kd​=koff​/kon​ ).

SPR_Workflow Step1 1. Target Immobilization (Akt1/2/3 on CM5 Sensor Chip) Step2 2. Analyte Injection (Scaffold Concentration Series) Step1->Step2 Step3 3. Association Phase (k_on Measurement) Step2->Step3 Step4 4. Dissociation Phase (k_off Measurement) Step3->Step4 Step5 5. Affinity Calculation (K_d = k_off / k_on) Step4->Step5 Val1 Orthogonal Validation (TR-FRET Kinase Assay) Step5->Val1 Cross-reference IC50 with K_d

Fig 2: SPR and TR-FRET workflow for quantifying the binding kinetics of the scaffold.

Conclusion

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid scaffold is a masterclass in structure-based drug design. By combining a rigid, ATP-mimicking pyrimidine anchor with a stereochemically defined C5-carboxylic acid vector, researchers can systematically map and exploit the binding pockets of critical oncological and infectious disease targets.

References

  • Lin, K., et al. "Discovery and Preclinical Pharmacology of a Selective ATP-Competitive Akt Inhibitor (GDC-0068) for the Treatment of Human Tumors.
  • Rosowsky, A., et al. "2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine Analogues of Trimethoprim as Inhibitors of Pneumocystis carinii and Toxoplasma gondii Dihydrofolate Reductase.
  • "Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review)." National Institutes of Health (NIH) / PMC.

Protocols & Analytical Methods

Method

Application Note: RP-HPLC Method Development for 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid

Introduction and Analyte Profiling Bicyclic pyrimidine derivatives, specifically 6,7-dihydro-5H-cyclopenta[d]pyrimidines, represent a critical structural motif in modern medicinal chemistry, frequently serving as highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analyte Profiling

Bicyclic pyrimidine derivatives, specifically 6,7-dihydro-5H-cyclopenta[d]pyrimidines, represent a critical structural motif in modern medicinal chemistry, frequently serving as highly potent dihydrofolate reductase (DHFR) inhibitors and antineoplastic agents[1]. The compound 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid presents a unique analytical challenge due to its amphoteric nature. It features weakly basic nitrogen atoms within the pyrimidine ring and a highly polar, acidic carboxylic acid moiety at the C5 position of the fused cyclopentane ring.

To develop a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, one must move beyond trial-and-error scouting. Success requires a first-principles approach that manipulates the analyte's ionization state to maximize stationary phase partitioning while mitigating secondary interactions[2].

Method Development Strategy: The Causality of Choice

As an Application Scientist, method development is an exercise in controlling chemical environments. Every parameter chosen below is dictated by the physicochemical properties of the target molecule.

  • Mobile Phase pH Control (The 2-pH Rule): The carboxylic acid group has an estimated pKa​ of ~3.5. If analyzed at a neutral pH, the molecule will exist primarily as a highly polar carboxylate anion, resulting in minimal retention ( k′<1 ) and severe peak tailing due to electrostatic repulsion from residual silanols on the silica matrix. By buffering the mobile phase to pH ~2.5 using 0.1% Formic Acid (FA), we suppress the ionization of the carboxylic acid, driving the equilibrium toward the neutral, hydrophobic state[2]. This ensures strong hydrophobic retention and sharp, symmetrical peaks.

  • Stationary Phase Selection: Because the protonated molecule remains relatively polar, a standard heavily end-capped C18 column may suffer from "phase collapse" (stationary phase dewetting) under the highly aqueous conditions required for initial retention. Therefore, an Aqueous-C18 (AQ-C18) or polar-embedded stationary phase is selected. These phases maintain pore hydration in 100% aqueous environments, ensuring consistent surface area contact.

  • Diluent Causality: Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes a "spring-loading" effect, where the analyte travels down the column in a localized strong-solvent bubble, leading to split or distorted peaks. The protocol mandates dissolving the sample in the initial mobile phase conditions (95% Aqueous) to ensure immediate focusing at the column head.

Workflow Visualization

HPLC_Workflow A Analyte Profiling pKa ~3.5 B Column Selection AQ-C18 Phase A->B C Mobile Phase pH 2.5 Control B->C D Gradient Scouting 5-95% Organic C->D E ICH Q2(R2) Validation D->E

Fig 1: RP-HPLC method development and validation workflow for acidic pyrimidines.

Self-Validating Experimental Protocol

This protocol is designed as a "self-validating system." It incorporates a mandatory System Suitability Test (SST) that acts as a quality gate; if the SST fails, the sequence halts, preventing the generation of compromised data.

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of Type 1 Ultrapure Water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% FA in Acetonitrile): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent: Prepare a mixture of 95% Mobile Phase A and 5% Mobile Phase B.

Step 2: Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate until fully dissolved, and make up to volume with diluent.

  • Working Standard (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: Chromatographic Execution

Set up the HPLC system according to the optimized parameters in Table 1 . Run a blank injection (Diluent only) to establish the baseline and ensure no ghost peaks elute at the expected retention time of the analyte.

Table 1: Optimized Chromatographic Conditions

ParameterSpecification / Setting
Column Waters Atlantis T3 or Phenomenex Synergi Hydro-RP (150 mm × 4.6 mm, 3 µm)
Column Temperature 30 °C (Minimizes viscosity while preserving stationary phase life)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection (UV/PDA) 254 nm (Primary pyrimidine absorbance) and 280 nm
Gradient Program 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar analyte)2.0 - 12.0 min: 5% 60% B (Linear gradient)12.0 - 14.0 min: 60% 95% B (Column wash)14.1 - 20.0 min: 5% B (Re-equilibration)
Step 4: System Suitability Testing (SST)

Inject the Working Standard (0.1 mg/mL) six consecutive times. The system is validated for the run only if:

  • Relative Standard Deviation (RSD) of peak area 2.0%.

  • USP Tailing Factor ( Tf​ ) 1.5.

  • Theoretical Plates ( N ) 5,000.

Method Validation Framework (ICH Q2(R2) Compliant)

Following the optimization of the method, it must be validated to prove it is "fit for purpose" under the newly revised ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and risk-based approach to analytical procedures[3].

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterExecution StrategyAcceptance Criteria
Specificity Inject forced degradation samples (Acid, Base, Peroxide, Heat, UV). Assess peak purity using a PDA detector.Resolution ( Rs​ ) > 1.5 between analyte and closest degradation product. Peak purity angle < purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target working concentration (0.05 to 0.15 mg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept should not significantly deviate from zero.
Accuracy (Recovery) Spike known amounts of API into a synthetic placebo matrix at 80%, 100%, and 120% levels (n=3 per level).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent preparations of the sample at 100% concentration, analyzed by a single analyst on one system.%RSD of the calculated assay results 2.0%.
Robustness Deliberately alter flow rate ( ± 0.1 mL/min), column temp ( ± 5 °C), and gradient slope.System suitability criteria must still be met under all perturbed conditions.

References

  • 2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine Analogues of Trimethoprim as Inhibitors of Pneumocystis carinii and Toxoplasma gondii Dihydrofolate Reductase Source: Journal of Medicinal Chemistry - ACS Publications URL
  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis Source: Chromatography Online URL
  • ICH Q2(R2)
  • Method development & optimization Source: Sigma-Aldrich URL

Sources

Application

Application Note: The 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic Acid Scaffold in Targeted Drug Discovery

Executive Summary The search for highly selective, ATP-competitive kinase inhibitors and novel cytotoxic agents has driven the development of privileged bicyclic heteroaromatic scaffolds. Among these, 6,7-dihydro-5H-cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The search for highly selective, ATP-competitive kinase inhibitors and novel cytotoxic agents has driven the development of privileged bicyclic heteroaromatic scaffolds. Among these, 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid and its derivatives have emerged as cornerstone intermediates in modern drug discovery. This scaffold is most notably recognized for its critical role in the discovery and synthesis of Ipatasertib (GDC-0068) , a potent pan-AKT inhibitor currently in advanced clinical trials for solid tumors[1]. Beyond kinase inhibition, functionalization of the cyclopenta[d]pyrimidine core has yielded highly potent anti-microtubule agents[2] and novel therapeutics for glioblastoma[3].

This application note provides a comprehensive guide for medicinal chemists and pharmacologists, detailing the mechanistic rationale of the scaffold, quantitative structure-activity relationship (SAR) data, and validated protocols for library synthesis and biochemical screening.

Mechanistic Rationale: Why Cyclopenta[d]pyrimidine?

In kinase inhibitor design, achieving selectivity between closely related kinases (e.g., AKT vs. PKA) is a primary hurdle. The 6,7-dihydro-5H-cyclopenta[d]pyrimidine core acts as a highly effective bioisostere for the adenine ring of ATP[4].

  • Hinge Region Binding: The pyrimidine nitrogen atoms serve as critical hydrogen bond acceptors. X-ray crystallographic studies of cyclopenta[d]pyrimidine derivatives in complex with AKT1 reveal that the pyrimidine ring forms a robust hydrogen bond with the amide NH of the Ala230 residue in the hinge region[4].

  • Ribose Pocket Exploitation: The fused cyclopentyl ring provides a rigid, stereochemically defined vector. Substituents at the 5-position—such as the carboxylic acid moiety or its downstream chiral alcohol/methyl derivatives—project directly into the ribose-binding pocket. For instance, in optimized AKT inhibitors, a hydroxyl group in this region donates a hydrogen bond to the backbone carbonyl of Glu228, locking the molecule in a highly selective conformation that PKA cannot easily accommodate[4].

  • Versatile Functionalization: The 5-carboxylic acid provides an ideal synthetic handle for late-stage diversification via amide coupling, allowing researchers to rapidly generate libraries of compounds to probe the solvent-exposed regions of target proteins[5].

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / Cell Growth AKT->mTOR Promotes Apoptosis Apoptosis (Inhibited) AKT->Apoptosis Blocks Inhibitor Cyclopenta[d]pyrimidine (e.g., Ipatasertib) Inhibitor->AKT ATP-Competitive Inhibition

PI3K/AKT/mTOR signaling cascade and the targeted inhibition of AKT by cyclopenta[d]pyrimidines.

Quantitative Data Summary

The versatility of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold is demonstrated by its application across multiple distinct therapeutic targets. Table 1 summarizes the quantitative performance of key derivatives.

Table 1: Pharmacological Profile of Cyclopenta[d]pyrimidine Derivatives

Compound / Scaffold DerivativePrimary TargetPrimary Assay ResultSelectivity / Resistance ProfileRef.
GDC-0068 (Ipatasertib) AKT1 / AKT2 / AKT3IC₅₀: 3 nM (AKT1)High selectivity over PKA/PKG/PKC[4]
Compound 1·HCl Tubulin (Microtubules)GI₅₀: Nanomolar rangeOvercomes Pgp and βIII-tubulin resistance[2]
2-phenyl-4-amino derivatives Glioblastoma (U87-MG)IC₅₀ < 10 μMDual CDK2/ALK computational binding[3]

Experimental Workflows and Protocols

To effectively utilize 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid in a hit-to-lead campaign, researchers must couple robust synthetic diversification with high-fidelity biochemical screening.

Workflow Core 6,7-dihydro-5H-cyclopenta[d]pyrimidine- 5-carboxylic acid Derivatization Library Derivatization (Amidation, Cross-Coupling) Core->Derivatization Screening In Vitro Kinase Assay (AKT1, AKT2, AKT3) Derivatization->Screening Cryst X-Ray Crystallography (Binding Mode Validation) Screening->Cryst Hits (IC50 < 10nM) Lead Lead Optimization (e.g., GDC-0068) Cryst->Lead Lead->Derivatization SAR Feedback

Hit-to-lead workflow utilizing the cyclopenta[d]pyrimidine scaffold for kinase inhibitor discovery.

Protocol 1: Late-Stage Derivatization via Amide Coupling

Objective: Generate a focused library of amides from the 5-carboxylic acid core to probe the solvent-exposed pocket of the target kinase.

Causality & Logic: Standard carbodiimide coupling (e.g., EDC/HOBt) often yields poor conversion due to the steric hindrance of the cyclopentyl ring. Utilizing HATU—a highly active uronium-based coupling reagent—ensures rapid formation of the active ester, minimizing epimerization if a chiral 5-substituted core is used[5].

Materials:

  • 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid (1.0 eq)

  • Primary or secondary amine library (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid core (0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.

  • Add HATU (0.75 mmol) and DIPEA (1.5 mmol) to the solution. Stir at room temperature for 15 minutes. Note: A color change to pale yellow indicates the formation of the active O-At ester.

  • Coupling: Add the desired amine (0.6 mmol) dropwise. Stir the reaction mixture at room temperature for 4–6 hours.

  • Reaction Monitoring: Monitor completion via LC-MS. The target mass should correspond to the desired amide[M+H]+.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (DCM:MeOH gradient).

  • Validation: Confirm structural integrity and purity (>95%) using ¹H-NMR and HPLC before proceeding to biological evaluation.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) AKT1 Kinase Assay

Objective: Evaluate the ATP-competitive inhibitory potency (IC₅₀) of the synthesized cyclopenta[d]pyrimidine library.

Causality & Logic: To accurately assess ATP-competitive inhibitors, the assay must be run at or slightly below the Michaelis constant ( Km​ ) for ATP. Running the assay at artificially high ATP concentrations will mask the potency of competitive inhibitors[4]. TR-FRET is chosen over standard luminescence because it is less susceptible to compound auto-fluorescence interference.

Materials:

  • Recombinant human AKT1 enzyme (active)

  • Fluorescein-labeled AKT substrate peptide

  • Terbium-labeled anti-phospho-substrate antibody

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • ATP solution (prepared at Km​ concentration, approx. 50 μM for AKT1).

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized compounds in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic dispenser.

  • Enzyme Addition: Add 5 μL of AKT1 enzyme (diluted in Kinase Buffer to 2 nM final concentration) to the assay wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the enzyme.

  • Reaction Initiation: Add 5 μL of a substrate mix containing the Fluorescein-labeled peptide (1 μM final) and ATP (50 μM final) to initiate the kinase reaction.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 μL of the Detection Mix (containing EDTA to chelate Mg²⁺ and the Terbium-labeled antibody). Incubate for an additional 60 minutes.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Normalize the data against positive controls (Staurosporine, 1 μM) and negative controls (DMSO only). Calculate the Z'-factor to ensure assay robustness (Z' > 0.6 is required for validation). Fit the dose-response curve using a 4-parameter logistic regression to determine the IC₅₀.

References

  • Discovery and Preclinical Pharmacology of a Selective ATP-competitive Akt Inhibitor (GDC-0068) for the Treatment of Human Tumors. PubMed (NIH). Available at:[Link]

  • Discovery and Preclinical Pharmacology of a Selective ATP-Competitive Akt Inhibitor (GDC-0068) for the Treatment of Human Tumors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Structure activity-relationship and in vitro and in vivo evaluation of the potent cytotoxic anti-microtubule agent N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride and its analogues as antitumor agents. PMC (NIH). Available at:[Link]

  • Hit discovery of novel 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines as potential anti-glioblastoma therapeutics: Design, synthesis, biological evaluation, and computational screening. PubMed (NIH). Available at:[Link]

  • Asymmetric Synthesis of Akt Kinase Inhibitor Ipatasertib. Organic Letters (ACS Publications). Available at:[Link]

Sources

Method

Application Note: 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic Acid as a Privileged Kinase Inhibitor Scaffold

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors requires molecular scaffolds that can anchor securely within the highly conserved orthosteric hinge region while simultaneously pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors requires molecular scaffolds that can anchor securely within the highly conserved orthosteric hinge region while simultaneously projecting functional groups into less conserved regulatory pockets. The 6,7-dihydro-5H-cyclopenta[d]pyrimidine core has emerged as a privileged scaffold in modern medicinal chemistry[1]. Specifically, its 5-carboxylic acid derivative serves as a critical synthetic node for the development of pan-Akt (Protein Kinase B) inhibitors, most notably Ipatasertib (GDC-0068)[2], as well as Ketohexokinase (KHK) inhibitors[3].

This application note details the mechanistic rationale, synthetic functionalization workflows, and biochemical validation protocols required to utilize 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid in targeted drug discovery.

Mechanistic Rationale: The Scaffold's Role in Kinase Inhibition

To design an effective kinase inhibitor, one must understand the causality behind the scaffold's structural elements. The cyclopenta[d]pyrimidine core is not merely a structural backbone; it is a highly optimized pharmacophore designed to exploit specific electrostatic and steric environments within the kinase active site[4].

  • Hinge Region Anchoring: The pyrimidine ring mimics the adenine moiety of ATP. X-ray crystallographic studies of the scaffold in complex with Akt1 demonstrate that the pyrimidine nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the amide NH of Ala230 (N–N distance of 2.97 Å)[1].

  • Conformational Rigidity: The fused cyclopentane ring restricts the rotational degrees of freedom of the pyrimidine core. This pre-organization reduces the entropic penalty typically incurred when a flexible molecule binds to a rigid protein target[4].

  • Vectorial Functionalization via the 5-Carboxylic Acid: The 5-position of the cyclopentane ring points directly toward the solvent-exposed region and the carbonyl-rich regulatory cleft. By utilizing 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid, chemists can perform stereospecific amide couplings (e.g., with chiral β -amino acids) to project basic amines into this cleft, forming critical salt bridges with residues like Glu234 and Glu278[1][5].

Visualizing the Target Pathway

The primary therapeutic application of this scaffold is the disruption of the PI3K/Akt/mTOR signaling axis, a pathway frequently hyperactivated in human cancers[6].

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Complex RTK->PI3K Activates PIP3 PIP3 (Lipid Second Messenger) PI3K->PIP3 Phosphorylates PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Recruits & Activates mTOR mTORC1 / Cell Survival Akt->mTOR Phosphorylates Inhibitor Cyclopenta[d]pyrimidine Scaffold Inhibitor Inhibitor->Akt ATP-competitive Inhibition

Fig 1: PI3K/Akt signaling cascade and orthosteric inhibition by cyclopenta[d]pyrimidine scaffolds.

Experimental Workflows & Protocols

The following protocols outline the transformation of the raw 5-carboxylic acid scaffold into a functionally active kinase inhibitor, followed by a self-validating biochemical assay to confirm its mechanism of action.

Protocol 1: Stereospecific Amide Coupling of the Scaffold

To build the final Active Pharmaceutical Ingredient (API) (e.g., an Ipatasertib analog), the 5-carboxylic acid must be coupled with a custom chiral amine.

Causality & Logic: Standard coupling agents like EDC/HOBt can lead to epimerization at the α -carbon of sensitive substrates. We utilize HATU with a non-nucleophilic base (DIPEA) in an aprotic solvent (DMF) to ensure rapid formation of the active ester, locking in the stereochemistry of the chiral β -amino acid[7][8].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

  • Activation: Add 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and stir for 10 minutes at 0 °C to form the active OAt-ester.

  • Amine Addition: Add 1.1 equivalents of the target chiral β -amino acid (e.g., synthesized via an asymmetric Mannich reaction[7]), followed dropwise by 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor completion via LC-MS.

  • Isolation: Quench with saturated aqueous NaHCO3​ . Extract the aqueous layer with ethyl acetate ( ). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via reverse-phase preparative HPLC to yield the stereopure API precursor.

Protocol 2: Self-Validating TR-FRET Biochemical Kinase Assay

To prove that the synthesized derivative is an ATP-competitive inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be performed at varying ATP concentrations.

Causality & Logic: TR-FRET eliminates short-lived background fluorescence, providing a high signal-to-noise ratio. By running the assay at both the Km​ of ATP and at 10×Km​ , we create a self-validating system: a true orthosteric inhibitor will show a significant rightward shift (increase) in its IC50​ value at the higher ATP concentration, proving competition for the same binding site[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Enzyme/Substrate Mix: Dilute recombinant human Akt1 enzyme and the ULight-labeled specific peptide substrate in the kinase buffer.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the synthesized cyclopenta[d]pyrimidine derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well proxiplate.

  • Reaction Initiation: Add 5 µL of the Enzyme/Substrate mix to the plate. Incubate for 15 minutes at room temperature to allow inhibitor pre-binding.

  • ATP Addition (The Validation Step):

    • Set A: Add 5 µL of ATP at the established Km​ concentration.

    • Set B: Add 5 µL of ATP at 10×Km​ concentration.

  • Detection: After 60 minutes, stop the reaction by adding 10 µL of a detection mixture containing EDTA (to chelate Mg2+ ) and a Europium-labeled anti-phospho antibody.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate the IC50​ for both Set A and Set B to confirm ATP competition.

Scaffold Workflow Visualization

Scaffold_Workflow Scaffold 6,7-dihydro-5H-cyclopenta[d] pyrimidine-5-carboxylic acid Coupling Amide Coupling (HATU/DIPEA) Scaffold->Coupling API Target API (e.g., Ipatasertib) Coupling->API Stereospecific Assembly ChiralAmine Chiral β-amino acid (Mannich Reaction) ChiralAmine->Coupling Assay TR-FRET Validation (ATP Competition) API->Assay Biochemical Testing

Fig 2: Workflow from scaffold functionalization to biochemical validation of the target API.

Quantitative Data: Kinase Selectivity Profile

When the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold is optimally functionalized (as seen in GDC-0068), it exhibits profound selectivity for Akt isoforms over closely related AGC family kinases (like PKA)[9]. The table below summarizes the binding affinities ( Kd​ ) and biochemical inhibition ( IC50​ ) of the optimized scaffold derivative.

Kinase TargetInhibitor (Scaffold Derivative)Binding Affinity ( Kd​ / IC50​ )Selectivity Fold (vs Akt1)
Akt1 GDC-0068 (Ipatasertib) 0.64±2.6 nM ( Kd​ ) / 3 nM ( IC50​ )Baseline
Akt2 GDC-0068 (Ipatasertib) 35±2.4 nM ( Kd​ )~55x weaker
Akt3 GDC-0068 (Ipatasertib) 2.5±1.4 nM ( Kd​ )~4x weaker
PKA GDC-0068 (Ipatasertib) >1000 nM ( IC50​ ) >1000 x weaker

Data synthesized from competitive binding assays and biochemical profiling of the GDC-0068 compound[1][9].

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Technical Notes & Optimization

Troubleshooting

improving yield in 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid synthesis

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with optimizing the synthesis of cyclopenta[d]pyrimidine scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with optimizing the synthesis of cyclopenta[d]pyrimidine scaffolds.

Specifically, this module addresses the known bottlenecks in synthesizing 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid , a critical bicyclic core intermediate used in the development of pyrimidyl tetrazole drug candidates[1].

Below, you will find a mechanistic breakdown of synthetic route evolution, a troubleshooting FAQ, comparative yield data, and a self-validating experimental protocol.

Pathway Evolution: Overcoming Cyclization Bottlenecks

The synthesis of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine core historically relied on an intramolecular Heck cyclization. However, process scale-up revealed severe limitations in this approach, prompting the development of a highly optimized Copper(I)-mediated second-generation route[1].

RouteComparison cluster_Gen1 First-Generation Route (Suboptimal) cluster_Gen2 Second-Generation Route (Optimized) Start 2-Amino-4-chloropyrimidine (Starting Material) Step1A Fe-Catalyzed Cross-Coupling Start->Step1A Step2A NaOtBu / DMF Bis-PMB Protection Start->Step2A Step1B Intramolecular Heck Cyclization Step1A->Step1B Impurities poison Pd catalyst Target 2-Amino-6,7-dihydro-5H-cyclopenta[d] pyrimidine-5-carboxylic Acid Step1B->Target Low overall yield (<10%) Step2B Cu(I)-Mediated Cyclization Step2A->Step2B Quantitative Yield Step2B->Target TFA Deprotection (50°C)

Fig 1: Comparison of First- and Second-Generation synthesis routes for the bicyclic core.

Troubleshooting & FAQ

Q1: Why does my intramolecular Heck cyclization stall, resulting in poor yields of the bicyclic core? Causality: In the first-generation route, the acyclic precursor is synthesized via an iron-catalyzed cross-coupling utilizing 4-butenylmagnesium bromide[1]. Trace metal impurities and organic byproducts from this Grignard step inevitably carry over. These impurities poison the palladium catalyst during the subsequent Heck cyclization, causing the reaction to stall unless unfeasibly high Pd loadings are used[1]. Solution: Transition to the second-generation route. By utilizing a copper(I)-mediated cyclization of an iodopyrimidine intermediate, the bicyclic core can be isolated in quantitative yield, entirely bypassing the sensitive Pd-catalyzed step[1].

Q2: I am observing low conversion during the bis-PMB protection of 2-amino-4-chloropyrimidine. How can I optimize this? Causality: The original process chemistry conditions utilized sodium tert-butoxide (NaOtBu) in a mixed solvent system of THF and N,N-dimethylacetamide (DMAc)[2]. This system often leads to incomplete deprotonation and competing side reactions due to suboptimal solubility of the intermediate anion. Solution: Switch the solvent system entirely to N,N-dimethylformamide (DMF)[2]. Using NaOtBu in DMF significantly improves the solubility and stability of the alkoxide. Ensure your 4-methoxybenzyl chloride (PMB-Cl) is freshly prepared. Under these conditions, complete conversion is typically achieved within 3 hours at 20 °C[2].

Q3: What is the most reliable method for the final global deprotection to yield the free 5-carboxylic acid? Causality: The bis-PMB groups on the pyrimidine amine are highly stable. Attempting to cleave them with dilute acids or at room temperature will result in a mixture of mono-deprotected intermediates and unreacted starting material. Solution: Utilize neat Trifluoroacetic acid (TFA). Because the addition of the substrate to TFA is exothermic, the TFA must be pre-cooled to 0 °C[1]. After addition, heating the mixture to 50 °C and aging it for 16 hours ensures complete thermodynamic conversion to the fully deprotected 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid[1].

Quantitative Data Summary

The table below highlights the critical performance metrics comparing the legacy and optimized synthetic routes[1].

MetricFirst-Generation RouteSecond-Generation Route
Key Core-Forming Step Intramolecular Heck CyclizationCu(I)-Mediated Cyclization
Cyclization Yield Low / Variable (Prone to stalling)Quantitative (~100%)
Overall Route Yield < 10%21% (over 8 steps)
Demonstrated Scalability Limited (Max 0.3 kg demonstrated)High (Multi-kilogram scale)
Key Reagents 4-butenylmagnesium bromide, PdIodopyrimidine, Cu(I), Diethyl malonate

Self-Validating Experimental Protocol

The following protocol details the critical steps of the optimized second-generation synthesis. Each step includes a built-in analytical checkpoint to ensure system trustworthiness before proceeding to the next stage.

Step 1: Bis-PMB Protection of 2-Amino-4-chloropyrimidine
  • Preparation: Charge a glass-lined reactor with 2-amino-4-chloropyrimidine (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Add NaOtBu (2.5 eq) in portions, maintaining the internal temperature strictly below 25 °C to prevent degradation.

  • Reagent Addition: Introduce freshly prepared PMB-Cl (2.2 eq) dropwise over 30 minutes.

  • Reaction: Stir the mixture at 20 °C for 3 hours.

  • Self-Validation Checkpoint: Sample the reaction mixture and analyze via HPLC. Proceed to workup only when the unreacted starting material is <1% area[2].

  • Workup: Perform a standard aqueous extraction and solvent switch to acetonitrile (MeCN) for the subsequent iodination step[2].

Step 2: Copper(I)-Mediated Cyclization (Core Formation)
  • Preparation: Dissolve the acyclic iodopyrimidine precursor in degassed solvent under a strict nitrogen atmosphere.

  • Catalysis: Add the Cu(I) catalyst (e.g., CuI, 10 mol%) and the appropriate ligand.

  • Reaction: Heat the mixture to the specified reflux temperature and stir until completion.

  • Self-Validation Checkpoint: Monitor via LC-MS. The mass of the acyclic precursor should be entirely replaced by the mass of the bicyclic diester intermediate[1].

  • Workup: Filter the mixture through a pad of Celite to remove precipitated copper salts, then concentrate the filtrate under reduced pressure.

Step 3: Global Deprotection (TFA Cleavage)
  • Preparation: In a reactor, cool neat Trifluoroacetic acid (TFA, approx. 5.3 kg per kg of substrate) to 0 °C[1].

  • Addition: Slowly charge the protected bicyclic intermediate into the TFA. Caution: Expect an exotherm up to ~14–15 °C[1].

  • Reaction: Gradually heat the resulting mixture to 50 °C over 1 hour, then age the mixture at 50 °C for 16 hours[1].

  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. Confirm the complete disappearance of both the bis-PMB starting material and any mono-PMB intermediates.

  • Isolation: Cool the reactor to 25 °C[1]. Concentrate the mixture under reduced pressure and precipitate the final product, 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid , using an appropriate anti-solvent.

References

  • Mullens, P., Cleator, E., McLaughlin, M., & Bishop, B. (2016). Two Approaches to the Chemical Development and Large-Scale Preparation of a Pyrimidyl Tetrazole Intermediate. Organic Process Research & Development, 20(6).[Link]

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Optimization

Technical Support Center: Purification of 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid

Welcome to the advanced troubleshooting and methodology portal for the isolation and purification of 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid. This fused bicyclic scaffold is a critical intermediate in mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology portal for the isolation and purification of 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid. This fused bicyclic scaffold is a critical intermediate in modern drug development, frequently utilized in the synthesis of selective sigma-1 (σ1) receptor antagonists for pain management[1] and complex pyrimidyl tetrazole derivatives[2].

As an amphoteric molecule containing both a weakly basic pyrimidine ring and an acidic carboxyl group, its purification requires precise physicochemical control. This guide provides field-proven, self-validating protocols to help you overcome common isolation bottlenecks.

System Overview & Quantitative Profiling

To successfully purify this compound, you must exploit its pH-dependent solubility. The molecule exists as a soluble salt at pH extremes but precipitates at its isoelectric point (pI).

Table 1: Physicochemical Parameters & Purification Impact

PropertyEstimated ValueImpact on Purification Strategy
pKa 1 (Pyrimidine N) ~1.5 – 2.5Protonated only under strongly acidic conditions. Over-acidification (pH < 1.5) causes the target to re-dissolve as a hydrochloride salt.
pKa 2 (Carboxylic Acid) ~4.5 – 5.0Deprotonated under neutral to basic conditions (pH > 7), forming highly water-soluble sodium/potassium salts.
Isoelectric Point (pI) ~3.0 – 3.5The critical target pH for isoelectric focusing. At this pH, the molecule is uncharged (or zwitterionic), minimizing aqueous solubility and maximizing precipitation.

Table 2: Common Reaction Impurities and Removal Strategies

Impurity TypeSource / ExampleTargeted Removal Strategy
Neutral Organics Unreacted pyrimidine precursorsPartition into the organic phase (e.g., EtOAc) during alkaline aqueous extraction (pH 8–9).
Acidic Byproducts Ring-opened or hydrolyzed derivativesExcluded from the crystal lattice during orthogonal cyclohexylamine salt polishing[2].
Inorganic Salts NaCl, Na₂SO₄ from neutralizationsRemoved via thorough ice-cold aqueous washing of the final filter cake.

Troubleshooting & FAQs

Q1: My product "oils out" instead of precipitating during the acidic workup. How do I induce crystallization? A1: Oiling out (liquid-liquid phase separation) occurs when the compound crashes out of solution above its melting point in that specific solvent system, often exacerbated by trapped lipophilic impurities.

  • Causality: Rapid addition of acid causes local supersaturation, forcing the compound out as an amorphous oil rather than a structured crystal.

  • Solution: Perform the isoelectric focusing at an elevated temperature (40–50 °C). Add the acid slowly, and once the solution becomes cloudy, hold the temperature to allow nucleation before cooling slowly to 0 °C. Add seed crystals if available.

Q2: I am observing co-precipitation of unreacted starting materials. How can I separate them? A2: Unreacted pyrimidine precursors lacking the carboxylic acid moiety are weakly basic but not acidic.

  • Causality: If you acidify the crude mixture directly, neutral/weakly basic lipophilic impurities will crash out alongside your target molecule.

  • Solution: Implement a strict acid-base extraction. Extract the aqueous layer at pH 8.5 with an organic solvent before acidifying. The basic/neutral impurities will partition into the organic layer, leaving your target carboxylate in the aqueous phase.

Q3: Standard precipitation yields ~90% purity, but I need >99% for biological assays. What is the best polishing step? A3: We recommend orthogonal purification via cyclohexylamine salt formation.

  • Causality: Amine salts of carboxylic acids form highly crystalline, stable networks that rigorously exclude structurally dissimilar impurities from the lattice. This exact strategy was validated in the large-scale chemical development of pyrimidyl tetrazole intermediates[2].

  • Solution: See Protocol B below for the step-by-step methodology.

Q4: My preparative HPLC yields broad, tailing peaks. What is wrong with my mobile phase? A4:

  • Causality: The basic pyrimidine nitrogens are interacting with residual silanols on the reverse-phase stationary column, and the carboxylic acid is partially ionized if the pH is not strictly controlled.

  • Solution: Use a heavily buffered mobile phase. A volatile buffer like 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2, ensuring the carboxylic acid is fully protonated and masking silanol interactions, resulting in sharp peaks.

Experimental Workflows

Protocol A: Isoelectric Precipitation (Primary Recovery)

This protocol separates the target compound from the bulk crude reaction mixture.

  • Alkaline Dissolution: Suspend the crude reaction mixture in water and adjust the pH to 8.5–9.0 using 1M NaOH.

    • Causality: Deprotonates the carboxylic acid, driving the target molecule into the aqueous phase as a highly soluble sodium salt.

    • Validation Check: The aqueous layer should become largely homogeneous. Any insoluble material at this stage is an impurity.

  • Organic Wash: Extract the basic aqueous phase with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) 3 times. Discard the organic layers.

    • Causality: Strips away unreacted neutral pyrimidines and lipophilic byproducts.

    • Validation Check: Spot the organic layer on a silica TLC plate; the target carboxylic acid should be entirely absent (it will remain at the baseline in non-polar eluents).

  • Isoelectric Focusing: Cool the aqueous layer to 0–5 °C in an ice bath. Under vigorous stirring, slowly add 1M HCl dropwise until the pH reaches exactly 3.0–3.5.

    • Causality: Protonates the carboxylate back to the neutral acid, minimizing solubility and inducing crystallization.

    • Validation Check: Monitor the pH continuously with a calibrated probe. A thick off-white precipitate will form. Do not drop the pH below 1.5.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with a minimal amount of ice-cold water to remove inorganic salts, and dry under vacuum at 45 °C.

Protocol B: Cyclohexylamine Salt Polishing (High-Purity Polish)

Adapted from large-scale process chemistry routes[2], this step is used when >99% purity is required.

  • Salt Formation: Dissolve the crude acid from Protocol A in a minimal volume of N,N-Dimethylacetamide (DMAc) and water (or Isopropanol) at 40 °C. Add 1.1 molar equivalents of cyclohexylamine.

    • Causality: The primary amine reacts with the carboxylic acid to form a highly crystalline salt, leaving structurally distinct impurities in the mother liquor.

  • Crystallization: Cool the mixture slowly to room temperature, then chill to 0 °C for 2 hours.

    • Validation Check: The salt should form a distinct, filterable crystalline network. If an oil forms, the solvent ratio is too heavily skewed towards water; reheat and add more organic solvent.

  • Isolation & Free-basing: Filter the purified salt. To recover the free acid, suspend the salt in water, acidify to pH 3.0 with 1M HCl, and filter the resulting pure 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid precipitate.

Visualizations

PurificationWorkflow N1 Crude Reaction Mixture N2 Alkaline Extraction (pH 8-9) N1->N2 Add EtOAc / aq. NaOH N3 Aqueous Layer (Target Carboxylate) N2->N3 Phase Separation N4 Organic Layer (Neutral Impurities) N2->N4 Discard N5 Isoelectric Precipitation (pH 3.0 - 3.5) N3->N5 Add aq. HCl dropwise N6 Cyclohexylamine Salt Polishing N5->N6 Purity <98% N7 Pure Target Compound N5->N7 Purity >98% N6->N7 Acidify & Recrystallize

Workflow for the purification of 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid.

References

  • Zacuto, M. J., et al. "Two Approaches to the Chemical Development and Large-Scale Preparation of a Pyrimidyl Tetrazole Intermediate." Organic Process Research & Development, 2016, 20(6), 1075-1087. URL:[Link][2]

  • Shao, Y., et al. "Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain." Bioorganic & Medicinal Chemistry Letters, 2016, 26(8), 2051-2056. URL:[Link][1]

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Troubleshooting

overcoming solubility issues of 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide for researchers and drug development professionals working with 6,7-dihydro-5H-cyclopen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide for researchers and drug development professionals working with 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid .

Heterocyclic carboxylic acids frequently present significant solubility bottlenecks during assay preparation and early-stage drug development. This guide provides the mechanistic reasoning, validated protocols, and troubleshooting steps required to achieve stable, homogeneous DMSO stock solutions.

Mechanistic Overview: The Causality of Insolubility

To successfully dissolve 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid, we must first understand the molecular forces resisting dissolution:

  • π−π Stacking: The fused cyclopenta[d]pyrimidine core is a highly planar, electron-deficient heteroaromatic system. This promotes strong intermolecular π−π stacking in the solid crystal lattice.

  • Hydrogen-Bonded Dimers: The carboxylic acid moiety acts as both a strong hydrogen bond donor and acceptor, forming highly stable dimers.

  • Solvent Limitations: While Dimethyl Sulfoxide (DMSO) is an excellent polar aprotic solvent and a strong hydrogen-bond acceptor, it is not a hydrogen-bond donor. Therefore, it often struggles to fully disrupt the dimeric lattice energy of pure crystalline pyrimidine carboxylic acids without additional kinetic (heat/sonication) or chemical (pH adjustment) intervention.

While simpler pyrimidine-4-carboxylic acid derivatives can achieve DMSO solubilities of up to 20 mg/mL, fused bicyclic systems like cyclopenta[d]pyrimidines often fall significantly below this threshold due to their enhanced planarity and rigid crystal packing [1]. Similar solubility bottlenecks are frequently documented during the large-scale chemical development of pyrimidyl tetrazole intermediates containing this exact bicyclic core [2].

Quantitative Solubility Profiles

The table below summarizes the expected solubility limits of 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid under various conditions. Use this data to select the appropriate solubilization strategy for your target concentration.

Solubilization ConditionAdditive / TreatmentEstimated Solubility LimitMechanistic Rationale
Pure DMSO (Ambient) None (25°C)< 2 mg/mLHigh lattice energy and H-bonded dimers prevent spontaneous dissolution.
Pure DMSO (Thermal) 45°C + Sonication~ 5 - 10 mg/mLKinetic energy disrupts π−π stacking and temporarily breaks dimers.
DMSO + Co-solvent 10% v/v DMF~ 10 mg/mLDMF provides slight modulation of solvent polarity and dipole interactions.
DMSO + Organic Base 1.0 eq DIPEA> 20 mg/mLDeprotonation permanently breaks H-bonded dimers, forming a highly soluble organic salt.

Solubilization Workflow

Follow this decision tree to systematically achieve complete dissolution without compromising the chemical integrity of your compound.

Troubleshooting N1 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid + Anhydrous DMSO N2 Vortex & Sonicate (15 min, 25°C) N1->N2 D1 Clear Solution? N2->D1 N3 Thermal Disruption (Heat to 40-50°C) D1->N3 No S1 Ready for Assay (Store Aliquots at -20°C) D1->S1 Yes D2 Clear Solution? N3->D2 N4 Base-Assisted Dissolution (Add 1.0 eq DIPEA) D2->N4 No D2->S1 Yes D3 Clear Solution? N4->D3 D3->S1 Yes F1 Alternative Strategies (Esterification / DMF) D3->F1 No

Workflow for troubleshooting the solubility of fused pyrimidine carboxylic acids in DMSO.

Experimental Protocol: Base-Assisted Dissolution

If thermal disruption fails, converting the carboxylic acid to an organic salt is the most reliable method for achieving high-concentration DMSO stocks. This protocol utilizes N,N-Diisopropylethylamine (DIPEA) and is designed as a self-validating system : the final centrifugation step empirically proves whether the compound is in solution or merely suspended.

Materials Required:

  • Anhydrous DMSO (≥99.9% purity, newly opened)

  • N,N-Diisopropylethylamine (DIPEA, highly pure)

  • Sterile amber glass vials (to prevent potential UV degradation)

Step-by-Step Methodology:

  • Weighing: Accurately weigh the desired mass of 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid into a dry amber glass vial.

  • Initial Solvation: Add 80% of the target volume of anhydrous DMSO.

  • Agitation: Vortex vigorously for 60 seconds, followed by water bath sonication for 10 minutes at 25°C. Observe the solution; if it remains a cloudy suspension, proceed to step 4.

  • Base Addition: Add exactly 1.0 molar equivalent of DIPEA relative to the compound mass. (Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid, breaking the dimer and forming a highly polar, DMSO-soluble carboxylate-ammonium salt).

  • Secondary Agitation: Vortex immediately for 30 seconds. The solution should rapidly transition from a cloudy suspension to a visually clear liquid.

  • Volume Adjustment: Add the remaining 20% of anhydrous DMSO to reach your final target concentration.

  • Self-Validation (Critical): Transfer a 100 µL aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube.

    • No pellet: Complete dissolution is confirmed.

    • Pellet present: The solubility limit has been exceeded; you must dilute the stock further.

Troubleshooting FAQs

Q: Why does my compound initially dissolve but precipitate upon storage at -20°C? A: DMSO freezes at 18.5°C. During the freezing process, localized concentration gradients form (known as the freeze-concentration effect). The compound may exceed its solubility limit in the remaining unfrozen fraction and nucleate into crystals. Fix: Always heat frozen aliquots to 37°C for 5 minutes and vortex vigorously after thawing before using them in your assays.

Q: Will adding an organic base like DIPEA interfere with my downstream cellular or enzymatic assays? A: DIPEA is a weak, non-nucleophilic base. While it forms a salt with the carboxylic acid in DMSO, it rapidly dissociates when diluted into aqueous assay buffers (e.g., PBS or cell culture media), returning the compound to its physiologically relevant ionization state. However, to maintain scientific integrity, you must include a vehicle control in your assay that contains the exact same trace concentration of DMSO and DIPEA to rule out any off-target background effects.

Q: Can I use Sodium Hydroxide (NaOH) instead of DIPEA to form a salt? A: No. Inorganic salts (like sodium carboxylates) have exceptionally poor solubility in pure organic solvents like DMSO. If you form a sodium salt, you will be forced to use an aqueous buffer as your primary solvent, which can lead to rapid compound degradation (hydrolysis) during long-term storage. Organic bases (DIPEA, TEA) form organic salts that remain highly soluble in DMSO.

Q: How does the age of my DMSO affect the solubility of this compound? A: DMSO is highly hygroscopic. An improperly sealed bottle will rapidly absorb atmospheric moisture. Because 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid has a highly lipophilic fused core, even a 2-5% water content in your DMSO can drastically reduce its solubility limit and cause immediate precipitation. Always use newly opened, anhydrous DMSO for stock preparation.

References

  • Mullens, P., Cleator, E., McLaughlin, M., Bishop, B., et al. (2016). Two Approaches to the Chemical Development and Large-Scale Preparation of a Pyrimidyl Tetrazole Intermediate. Organic Process Research & Development, ACS Publications. Retrieved from[Link]

Optimization

preventing decarboxylation of 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid during heating

Welcome to the Technical Support Center for handling 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid . This guide is engineered for researchers and process chemists encountering degradation, low yields, or gas e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid . This guide is engineered for researchers and process chemists encountering degradation, low yields, or gas evolution during the synthesis and scaling of this highly sensitive bicyclic intermediate.

Core Mechanism: The Decarboxylation Dilemma

Why does this specific molecule degrade upon heating? The instability of 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid is fundamentally driven by its electronic architecture. The carboxylic acid is located at the C5 position, which is directly adjacent (alpha) to the highly electron-deficient pyrimidine ring.

When thermal energy is applied, the molecule readily undergoes decarboxylation (loss of CO₂). The pyrimidine ring acts as a massive electron sink, stabilizing the resulting carbanion at the C5 position via resonance (forming an aza-enolate intermediate). Because the thermodynamic stability of this leaving group is so high, the activation energy required to break the C-C bond is drastically lowered. Preventing this requires specific strategies to strengthen the C-C bond and avoid the dienolate transition state[1].

G A 6,7-dihydro-5H-cyclopenta[d] pyrimidine-5-carboxylic acid B Thermal Stress (>40°C) Protic/Aprotic Solvents A->B Heating E LiOH Saponification (0-5°C) Lithium Salt Isolation A->E Base/Cold C Aza-Enolate Transition State (Electron Sink via Pyrimidine) B->C D Decarboxylated Product + CO2 (Gas Evolution) C->D Irreversible F HATU/DIPEA Activation (Forms Active Ester) E->F Amine Coupling G Stable Amide/Target API (Decarboxylation Prevented) F->G Safe Heating Allowed

Logical mechanism of thermal decarboxylation vs. low-temperature stabilization pathways.

Quantitative Stability Data

To effectively design your workflow, you must understand the half-life of this intermediate across different states and environments. The data below summarizes the stability profiles to help you avoid catastrophic batch failures.

Substrate StateSolvent SystemTemperature (°C)Half-Life (t½) / StabilityPrimary Outcome
Free Acid DMF60°C< 15 minutesComplete decarboxylation (black tar)
Free Acid THF/H₂O25°C~ 4 hoursSlow degradation / Isomerization
Lithium Salt THF/H₂O0–5°C> 72 hoursHighly stable
Active Ester (HATU) DMF25°C> 24 hoursStable, ready for amine coupling

Standard Operating Procedures (SOPs)

To prevent decarboxylation, the free acid must be bypassed or handled transiently at cryogenic temperatures. The following self-validating workflow ensures high-fidelity execution[2].

Workflow Step1 1. Ester Precursor (Stable at RT) Step2 2. Saponification LiOH, THF/H2O, 0°C Step1->Step2 Step3 3. Lyophilization Isolate as Li-Salt Step2->Step3 Step4 4. Pre-Activation HATU, DMF, 0°C Step3->Step4 Step5 5. Amine Addition DIPEA, RT Step4->Step5

Step-by-step workflow for the safe handling and coupling of the pyrimidine carboxylic acid.
Protocol A: Chemoselective Saponification to the Lithium Salt

Causality Rationale: We utilize Lithium Hydroxide (LiOH) rather than NaOH or KOH. The lithium cation coordinates strongly with the pyrimidine nitrogens and the carboxylate oxygen. This rigid chelation locks the conformation, preventing the cyclic transition state required for thermal decarboxylation[1][2].

  • Dissolution: Suspend 1.0 equivalent of the ester precursor in a 3:1 mixture of THF and deionized water (10 volumes).

  • Cooling: Chill the suspension to 0–5 °C using an ice bath. Self-Validation: Ensure internal temperature probe reads <5 °C before proceeding.

  • Base Addition: Add 1.5 equivalents of LiOH·H₂O portion-wise over 15 minutes.

  • Reaction: Stir at 0–5 °C for 2 hours. Monitor via LC-MS (ensure the sample is kept cold prior to injection).

  • Isolation: Do not acidify to pH 1-2 to isolate the free acid. Instead, concentrate the THF under vacuum at <25 °C, and lyophilize the aqueous layer to isolate the stable Lithium Salt.

Protocol B: Low-Temperature Amide Coupling

Causality Rationale: Electron-deficient pyrimidine carboxylic acids are poor nucleophiles. Using HATU generates a 7-azabenzotriazole active ester, which is highly reactive and thermally stable, minimizing the residence time of any transient free acid[2].

  • Pre-activation: Dissolve 1.0 eq of the Lithium Salt and 1.2 eq of HATU in anhydrous DMF (8 volumes) under nitrogen at 0 °C.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Stir for exactly 10 minutes at 0 °C. Self-Validation: A color change to pale yellow indicates active ester formation.

  • Coupling: Add 1.1 eq of the target amine. The reaction can now be safely allowed to warm to room temperature (25 °C), as the vulnerable carboxylate has been masked.

Troubleshooting Guide & FAQs

Q: My reaction mixture turned into a black, bubbling oil when I heated the free acid to 60°C to force a coupling reaction. What happened? A: You induced thermal decarboxylation. The bubbling was the rapid evolution of CO₂ gas. Once the carboxylate leaves, the resulting aza-enolate carbanion is highly reactive and rapidly polymerizes or degrades into the black tar you observed. Solution: Never heat the free acid. Form the active ester at 0 °C first; the active ester can safely tolerate ambient temperatures.

Q: Can I use Sodium Hydroxide (NaOH) instead of Lithium Hydroxide (LiOH) for the saponification step? A: It is highly discouraged. While NaOH will cleave the ester, the Na⁺ cation has a lower charge density than Li⁺ and fails to tightly chelate the pyrimidine nitrogens. Without this rigid coordination, the molecule is much more susceptible to adopting the transition state that leads to decarboxylation[1][2].

Q: I need to isolate the free acid for analytical characterization. How can I do this without it degrading? A: If you must isolate the free acid, acidify the lithium salt solution at exactly 0 °C using cold 1M HCl to pH 3-4, immediately extract with cold Ethyl Acetate, dry over MgSO₄, and concentrate under high vacuum with a water bath strictly below 20 °C. Store the resulting solid at -20 °C under argon.

Q: My LC-MS shows a mass corresponding to [M - 44]. Is this my product? A: No. A mass loss of 44 Da (-CO₂) is the classic signature of complete decarboxylation. If you see this peak, your intermediate has degraded. Review your temperature controls and ensure your quench buffers are neutralized immediately[2].

References

  • Title: Methyl 6-amino-5-chloropyrimidine-4-carboxylate Source: Benchchem URL
  • Title: Structural Basis for Promoting and Preventing Decarboxylation in Glutaryl-Coenzyme A Dehydrogenases Source: Biochemistry - ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals facing chromatographic challenges with 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals facing chromatographic challenges with 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid .

As an amphoteric molecule containing both a basic pyrimidine ring and an acidic carboxylic acid moiety, this compound presents a unique analytical challenge. Peak tailing in this context is rarely a random error; it is a predictable chemical phenomenon. This guide synthesizes mechanistic theory with field-proven diagnostic protocols to help you achieve robust, symmetrical peaks.

Mechanistic Causes of Peak Tailing (The "Why")

Peak tailing occurs when the trailing edge of a chromatographic peak extends further than its leading edge, typically quantified by an Asymmetry Factor ( As​ ) or USP Tailing Factor ( Tf​ ) greater than 1.2[1]. For this specific pyrimidine derivative, tailing is predominantly driven by secondary chemical interactions rather than physical instrument issues[2].

  • Silanol Interactions (The "Velcro" Effect): The pyrimidine nitrogens act as strong bases. On traditional silica-based stationary phases, residual silanol groups (Si-OH) become ionized (Si-O⁻) at mid-pH ranges. The positively charged pyrimidine ring interacts strongly with these anionic silanols via ion-exchange mechanisms. This adsorption acts like "velcro"—easy to stick, hard to let go—causing severe tailing[2][3].

  • Mixed Ionization States (Zwitterionic Effect): Because the molecule possesses both acidic and basic functional groups, operating near the pKa​ of either group results in a mixed population of ionized and non-ionized molecules. This dual nature leads to multiple retention mechanisms and peak broadening[4].

  • Unprotonated Acids: The carboxylic acid group can also compete with protonated silanols for hydrogen ions at lower pH values, contributing to secondary tailing mechanisms if the local buffer capacity is insufficient[3].

IonizationStates LowPH Low pH (< 2.5) Pyrimidine: Cationic (+) Carboxyl: Neutral (0) SilanolLow Silanols: Neutral (Si-OH) Result: Minimal Tailing LowPH->SilanolLow MidPH Mid pH (4.0 - 7.0) Pyrimidine: Neutral/Cationic Carboxyl: Anionic (-) ZWITTERION SilanolMid Silanols: Ionized (Si-O⁻) Result: Severe Tailing MidPH->SilanolMid HighPH High pH (> 9.0) Pyrimidine: Neutral (0) Carboxyl: Anionic (-) SilanolHigh Silanols: Ionized (Si-O⁻) Result: Repulsion/Sharp Peak HighPH->SilanolHigh

Effect of mobile phase pH on analyte ionization and silanol interactions.

Diagnostic & Troubleshooting Workflow

Before altering mobile phase chemistry, you must validate whether the tailing is chemical or physical. The protocol below is a self-validating system: neutral compounds cannot participate in acid-base ion-exchange interactions[2]. If a neutral marker tails, the issue is physical. If only your analyte tails, the issue is definitively chemical[2].

TroubleshootingWorkflow Start Observe Peak Tailing (As > 1.5) TestNeutral Inject Neutral Marker (e.g., Uracil or Toluene) Start->TestNeutral IsPhysical Does Neutral Marker Tail? TestNeutral->IsPhysical PhysicalFix Fix Physical Issue (Check fittings, replace column) IsPhysical->PhysicalFix Yes ChemicalIssue Chemical Issue Confirmed (Acid-Base Interaction) IsPhysical->ChemicalIssue No OptimizePH Optimize Mobile Phase pH (Shift 2 units from pKa) ChemicalIssue->OptimizePH ChangeColumn Use Endcapped / Type B Silica OptimizePH->ChangeColumn Success Symmetrical Peak Achieved ChangeColumn->Success

Diagnostic workflow for isolating physical vs. chemical causes of peak tailing.

Experimental Protocols (The "How")

Protocol A: Mobile Phase pH Optimization (The "2-Unit Rule")

Objective: Suppress the ionization of either the silanol groups or the analyte's functional groups to prevent secondary ionic interactions. Working at a pH away from the pKa​ makes the method robust and prevents mixed ionization states[5].

  • Determine Target pH: The pyrimidine conjugate acid pKa​ is approximately 2.0–3.0, and the carboxylic acid pKa​ is ~3.5–4.5. Operating at pH 4–7 will yield a problematic zwitterion. You must operate at pH ≤ 2.5 (acidic suppression) or pH ≥ 9.0 (basic suppression, requiring a hybrid silica column).

  • Prepare Acidic Buffer (pH 2.0 - 2.5): Add 0.1% v/v Trifluoroacetic acid (TFA) or 25 mM Phosphate buffer (adjusted to pH 2.5 with phosphoric acid) to the aqueous mobile phase. TFA acts as an ion-pairing agent for the basic pyrimidine, further reducing tailing[4].

  • Equilibrate: Flush the column with at least 10–15 column volumes (CV) of the new mobile phase to ensure the stationary phase surface pH is fully equilibrated.

  • Inject & Evaluate: Inject 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid. Calculate the Asymmetry Factor ( As​ ). A target of As​ < 1.2 indicates success.

Protocol B: Silanol Masking via Additives

Objective: If low pH is insufficient or incompatible with your detector, use a competitive amine to block active silanol sites[6].

  • Select Additive: Triethylamine (TEA) is the gold standard for masking acidic silanols on older or Type A silica columns[6][7].

  • Preparation: Add 0.1% to 0.2% v/v TEA to the aqueous mobile phase[6].

  • pH Adjustment: TEA will raise the pH significantly. Titrate back to the desired pH (e.g., pH 3.0) using glacial acetic acid or phosphoric acid.

  • Validation: Monitor the baseline stability and inject the analyte. The strong interaction of TEA with silanols inhibits them from interacting with the pyrimidine nitrogens, drastically improving peak shape[6].

Quantitative Data & Column Selection

Table 1: Influence of Mobile Phase pH on Analyte Ionization and Peak Shape

Mobile Phase pHPyrimidine StateCarboxylic Acid StateSilanol StateExpected Peak Shape ( As​ )Chromatographic Result
pH 2.0 Protonated (+)Neutral (0)Neutral (Si-OH)1.0 - 1.2Sharp, symmetrical peak. Minimal secondary interactions.
pH 5.0 Partially ProtonatedDeprotonated (-)Ionized (Si-O⁻)> 2.0Severe tailing. Zwitterionic interactions with active silanols.
pH 9.5 Neutral (0)Deprotonated (-)Ionized (Si-O⁻)1.1 - 1.3Sharp peak. Charge repulsion between carboxylate and silanols.

Table 2: Recommended Column Chemistries for Amphoteric Compounds

Column TechnologyMechanism of Tailing ReductionBest Use Case
Type B Silica (High Purity) Reduced trace metal content (Fe, Al) prevents electron withdrawal that makes silanols highly acidic[7].Standard reversed-phase (RP) methods at pH 2-8.
Endcapped C18 Secondary methylation physically blocks residual silanols from interacting with the pyrimidine ring[8].General purpose RP-HPLC for basic/amphoteric drugs.
Hybrid Organic/Inorganic Ethylene bridges in the silica matrix drastically reduce silanol population and allow high pH stability (up to pH 12).Methods requiring pH > 9.0 to deprotonate the pyrimidine.

Frequently Asked Questions (FAQs)

Q: I optimized the pH to 2.5, but I am still seeing peak tailing. What is the next logical step? A: If pH optimization fails, you are likely experiencing column overload or metal chelation. 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid features a carboxylic acid adjacent to a heterocyclic system, which can act as a bidentate ligand for trace metals in the stainless steel tubing or silica matrix. Try adding 1–5 µM EDTA to the mobile phase or switching to a PEEK-lined (biocompatible) column and flow path. Alternatively, dilute your sample by 50% to rule out mass overload[3].

Q: Can I use a standard Type A silica column if I just add enough buffer? A: It is highly discouraged. Type A silica contains trace metals that make adjacent silanols extremely acidic, leading to severe tailing for basic compounds[7]. While adding a silanol blocker like Triethylamine (TEA) can suppress tailing on Type A columns[6][7], modern best practice dictates using high-purity Type B silica or endcapped columns. These inherently minimize secondary interactions without requiring complex, system-contaminating mobile phase additives[1][7].

Q: Why does the neutral marker test perfectly validate a chemical vs. physical issue? A: Neutral compounds (like toluene or uracil) do not possess ionizable functional groups and therefore cannot participate in acid-base ion-exchange interactions with silanols[2]. If a neutral marker tails, the distortion is caused by fluid dynamics—such as a void at the head of the column, poorly seated ferrules, or excessive extra-column volume. If the neutral marker is symmetrical but your pyrimidine derivative tails, the issue is definitively chemical[2].

References

  • Troubleshooting Peak Tailing in LC . scribd.com. 1

  • HPLC Peak Tailing . axionlabs.com. 2

  • Peak Tailing In Chromatography: Troubleshooting Basics . gmpinsiders.com. 3

  • Understanding HPLC Peak Tailing . scribd.com.7

  • Home | HPLC Calculator . khemit.net. 5

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies . nih.gov. 6

  • Resolving peak tailing for (4-Aminobenzoyl)-L-glutamic acid in chromatography . benchchem.com. 4

  • In RP-HPLC, peak tailing is normally observed in the analysis of bases... . must.ac.ug. 8

Sources

Optimization

enhancing the stability of 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid in aqueous solutions

Technical Support Center: Formulating and Stabilizing 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic Acid in Aqueous Solutions Welcome to the Advanced Application Support Center. 6,7-dihydro-5H-cyclopenta[d]pyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Formulating and Stabilizing 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic Acid in Aqueous Solutions

Welcome to the Advanced Application Support Center. 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid is a highly specialized fused bicyclic intermediate frequently utilized in the synthesis of tubulin inhibitors, ketohexokinase (KHK) inhibitors, and trimethoprim analogues. While its unique architecture makes it a valuable pharmacophore, the juxtaposition of an electron-deficient pyrimidine ring with a cyclopentyl carboxylic acid introduces specific physicochemical vulnerabilities in aqueous media.

This guide provides drug development professionals and analytical chemists with field-proven, mechanistically grounded strategies to prevent degradation, maintain solubility, and ensure the scientific integrity of your experimental workflows.

Part 1: Quantitative Stability Matrix

To ensure reproducible assays, it is critical to maintain the compound within specific environmental boundaries. The following table summarizes the quantitative parameters required to stabilize the molecule in aqueous environments.

ParameterOptimal RangeRisk if Out of BoundsMechanistic Consequence
pH 7.2 – 8.0pH < 6.0Protonation of the pyrimidine nitrogen creates an electron sink, accelerating spontaneous decarboxylation[1].
Temperature 2°C – 8°C (Working)> 40°CThermal activation overcomes the activation energy barrier for C-C bond cleavage[2].
Co-solvent 1% – 5% DMSO0% (Pure Aqueous)Precipitation and aggregation due to the high lipophilicity of the cyclopenta[d]pyrimidine core[3].
Buffer Type Phosphate (PBS)Acetate / CitrateAcidic buffering agents promote the Hammick-type degradation pathway[1].

Part 2: Troubleshooting & Mechanistic FAQs

Q1: Why does my solution of 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid lose active concentration over time, particularly in mildly acidic buffers? A: The primary degradation pathway for this molecule in aqueous solution is spontaneous decarboxylation. The C5 position of the cyclopentane ring is situated in a "benzylic-like" position relative to the highly electron-withdrawing pyrimidine ring. When the solution pH drops below 6.0, the pyrimidine nitrogen becomes monoprotonated. This protonation drastically increases the electron-withdrawing capacity of the ring, acting as an electron sink. This facilitates a Hammick-type decarboxylation mechanism where the C-C bond of the carboxylic acid cleaves to release CO₂, leaving behind an N-stabilized ylide intermediate that rapidly protonates to form the decarboxylated byproduct[1]. Maintaining a pH of 7.2–8.0 prevents this protonation and preserves the carboxylic acid moiety.

Mechanism A Protonated Pyrimidine Acid B C-C Cleavage (-CO2) A->B Acidic pH / Heat C N-Stabilized Ylide Intermediate B->C Rate-limiting D Decarboxylated Product C->D Fast Protonation

Hammick-type decarboxylation pathway of pyrimidine-carboxylic acids in acidic aqueous media.

Q2: Can I autoclave aqueous solutions of this compound for in vitro cell culture assays? A: Absolutely not. Applying high heat (e.g., 121°C during autoclaving) provides the thermal activation energy required to drive the decarboxylation reaction, even at a neutral pH. Process chemistry scale-up studies on pyrimidyl tetrazole intermediates have demonstrated that heating cyclopenta[d]pyrimidine-carboxylic acids leads to significant generation of decarboxylated mono-ester impurities[2]. For sterile applications, you must use a 0.22 µm sterile filtration workflow (see Protocol below).

Q3: I am observing precipitation when diluting the compound directly into water. How can I resolve this? A: Pyrimidine-carboxylic acids often exhibit poor direct aqueous solubility (frequently <1 mg/mL in pure water) due to the rigid, lipophilic nature of the fused bicyclic system[3]. To resolve this, the compound must first be dissolved in a compatible organic co-solvent (such as DMSO or Ethanol) to disrupt the crystalline lattice. Once fully dissolved, this stock can be diluted into a buffered aqueous solution (like PBS, pH 7.4) under rapid vortexing. Ensure the final organic solvent concentration remains below 5% to prevent cytotoxicity in downstream biological assays.

Part 3: Self-Validating Experimental Protocols

Protocol: Preparation of a Stable 10 mM Aqueous Stock Solution

This protocol utilizes a co-solvent strategy and sterile filtration to ensure both solubility and chemical stability, avoiding the pitfalls of thermal degradation and acidic hydrolysis.

Materials Required:

  • 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid powder (stored at -20°C under inert gas)

  • Anhydrous DMSO (Molecular Biology Grade)

  • 1X Phosphate-Buffered Saline (PBS), pH 7.4 (pre-chilled to 4°C)

  • 0.22 µm PTFE or PES syringe filters

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation, which can initiate localized hydrolysis.

  • Primary Solubilization (Organic Phase): Weigh exactly 1.64 mg of the compound (assuming MW ~164.16 g/mol ) and dissolve it in 100 µL of anhydrous DMSO. Vortex gently until the solution is completely clear. Causality: DMSO acts as a strong hydrogen bond acceptor, breaking the intermolecular forces of the crystalline solid without altering the pH.

  • Aqueous Dilution: While continuously vortexing the DMSO stock, add 900 µL of pre-chilled 1X PBS (pH 7.4) dropwise. Causality: Dropwise addition under agitation prevents localized supersaturation and subsequent micro-precipitation. The pH 7.4 buffer prevents the protonation of the pyrimidine nitrogen, halting the Hammick decarboxylation pathway.

  • Sterilization: Draw the 1 mL solution into a sterile syringe and pass it through a 0.22 µm PES filter into a sterile, amber microcentrifuge tube. Do not use heat sterilization.

  • Quality Control (Self-Validation): To verify stability, take a 10 µL aliquot and analyze via HPLC-UV (λmax ~205, 256 nm)[3]. A single sharp peak indicates an intact carboxylic acid; the appearance of a secondary, more lipophilic peak indicates decarboxylation has occurred.

  • Storage: Aliquot the remaining solution into 100 µL fractions and immediately store at -20°C. Thaw only once prior to use; discard any unused thawed portions.

Formulation Step1 1. Dissolve in Anhydrous DMSO (Disrupts crystal lattice) Step2 2. Dropwise Dilution in PBS pH 7.4 (Prevents N-protonation) Step1->Step2 Step3 3. Sterile Filter (0.22 µm PES) (Avoids thermal decarboxylation) Step2->Step3 Step4 4. Aliquot & Store at -20°C (Halts kinetic degradation) Step3->Step4

Optimized workflow for formulating stable aqueous solutions of cyclopenta[d]pyrimidines.

Part 4: References

  • Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution Canadian Journal of Chemistry URL:[Link]

  • Two Approaches to the Chemical Development and Large-Scale Preparation of a Pyrimidyl Tetrazole Intermediate Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic Acid Scaffolds Against Standard AKT Inhibitors

Introduction The PI3K/AKT/mTOR signaling axis is a central node governing cellular survival, proliferation, and metabolism. Dysregulation of AKT (Protein Kinase B) is a hallmark of numerous malignancies, making it a prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The PI3K/AKT/mTOR signaling axis is a central node governing cellular survival, proliferation, and metabolism. Dysregulation of AKT (Protein Kinase B) is a hallmark of numerous malignancies, making it a prime target for therapeutic intervention. In the pursuit of potent and selective AKT inhibitors, the 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid scaffold has emerged as a privileged pharmacophore. This core building block provides the critical synthetic handle (via the 5-carboxylic acid) to construct highly selective, ATP-competitive pan-AKT inhibitors, most notably Ipatasertib (GDC-0068) [1].

As a Senior Application Scientist, I have structured this guide to benchmark the biochemical and cellular performance of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine core against standard allosteric inhibitors, specifically MK-2206. This comparison provides drug development professionals with a rigorous, self-validating framework for evaluating AKT inhibition modalities.

Section 1: Structural Biology and Mechanistic Causality

Understanding the causality behind an inhibitor's efficacy requires examining its structural biology. The potency of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold lies in its precise geometric mimicry of the adenine ring of ATP.

Crystallographic studies reveal that the pyrimidine ring establishes a critical hydrogen bond with the amide NH of Ala230 in the AKT1 kinase hinge region. Furthermore, functionalization at the 5-position (derived from the carboxylic acid precursor) allows deep penetration into the carbonyl-rich region of the ATP-binding cleft, where it interacts favorably with the carboxylate side chains of Glu228, Glu234, and Glu278 [1].

In stark contrast, standard allosteric inhibitors like MK-2206 do not bind the ATP cleft. Instead, they require the Pleckstrin homology (PH) domain, binding at the interface between the PH and kinase domains to lock AKT in a closed, inactive conformation, thereby preventing its localization to the plasma membrane [2].

G cluster_AKT AKT Kinase PI3K PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 PH_Domain PH Domain PIP3->PH_Domain Recruits AKT Kinase_Domain ATP Cleft PH_Domain->Kinase_Domain Conformational Shift Downstream Downstream Effectors (PRAS40, mTOR) Kinase_Domain->Downstream Phosphorylation Allosteric MK-2206 Allosteric->PH_Domain Locks Inactive ATP_Comp Cyclopenta[d]pyrimidine ATP_Comp->Kinase_Domain Competes w/ ATP

Fig 1. Mechanistic differentiation of AKT inhibition modalities in PI3K/AKT signaling.

Section 2: Quantitative Benchmarking

To objectively evaluate the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold (represented by its clinical derivative GDC-0068) against the standard allosteric inhibitor MK-2206, we must analyze their isoform selectivity and cellular pharmacodynamics.

Table 1: Biochemical IC50 Profiling of AKT Inhibitors

Data reflects cell-free kinase assay performance.

Inhibitor ClassRepresentative CompoundAKT1 IC50 (nM)AKT2 IC50 (nM)AKT3 IC50 (nM)Kinase Selectivity
ATP-Competitive (Cyclopenta[d]pyrimidine)GDC-0068 (Ipatasertib)5188>620-fold over PKA [3]
Allosteric (PH-Domain Dependent)MK-220681265No activity against 250+ kinases [4]
Table 2: Cellular Pharmacodynamics & MOA Signatures

Divergent phosphorylation signatures are the hallmark of their distinct binding modalities.

InhibitorBinding Sitep-PRAS40 (Thr246)p-AKT (Ser473)p-AKT (Thr308)Cell Cycle Effect
GDC-0068 ATP Cleft↓ Dose-dependent decrease↑ Paradoxical increase ↓ DecreaseG1 Arrest
MK-2206 PH-Kinase Interface↓ Dose-dependent decrease↓ Dose-dependent decrease↓ DecreaseG1 Arrest

Section 3: Self-Validating Experimental Protocols

A robust drug development pipeline requires assays that not only measure potency but inherently validate the mechanism of action (MOA). The following protocols establish a self-validating system to distinguish ATP-competitive cyclopenta[d]pyrimidines from allosteric inhibitors.

G Start Inhibitor Characterization Assay1 Kinase Assay (Varying [ATP]) Start->Assay1 Assay2 Western Blot (p-AKT Ser473) Start->Assay2 Shift IC50 shifts w/ [ATP] Assay1->Shift NoShift Static IC50 Assay1->NoShift Hyper Paradoxical p-AKT ↑ Assay2->Hyper Hypo p-AKT ↓ Assay2->Hypo Conc1 ATP-Competitive (Cyclopenta[d]pyrimidine) Shift->Conc1 Conc2 Allosteric (MK-2206) NoShift->Conc2 Hyper->Conc1 Hypo->Conc2

Fig 2. Self-validating logic gate for distinguishing ATP-competitive vs allosteric drugs.

Protocol 1: ATP-Shift Kinase Assay (HTRF)

Causality & Rationale: Homogeneous Time Resolved Fluorescence (HTRF) is utilized to eliminate compound auto-fluorescence artifacts. By titrating ATP concentrations, we establish a self-validating kinetic model: an ATP-competitive inhibitor will exhibit a rightward IC50 shift as [ATP] increases, whereas an allosteric inhibitor's IC50 will remain static.

Step-by-Step Methodology:

  • Prepare a 10X assay buffer (500 mM HEPES pH 7.5, 1% PEG, 16.6 mM EDTA, 1% BSA).

  • Formulate ATP/MgCl2 working solutions at two distinct concentrations: 10 µM (low) and 1 mM (high) ATP to evaluate competitive displacement.

  • Dispense 16 µL of the ATP/MgCl2 solution into a 384-well plate.

  • Add 1.0 µL of the cyclopenta[d]pyrimidine test compound (or MK-2206 control) in a 10-point dose-response titration (in anhydrous DMSO).

  • Add 10 µL of a biotinylated GSK3-derived peptide substrate.

  • Initiate the reaction by adding 13 µL of active AKT1 enzyme. Incubate for 50 minutes at room temperature.

  • Terminate the reaction with 60 µL HTRF quench buffer containing streptavidin-APC and europium-cryptate labeled anti-phospho antibody.

  • Read time-resolved fluorescence at the 665 nm / 620 nm emission ratio. Calculate the IC50 shifts between the low and high ATP states to confirm competitive binding.

Protocol 2: Paradoxical Phosphorylation Cellular Assay (Western Blot)

Causality & Rationale: Measuring downstream effectors (e.g., PRAS40) alongside AKT phosphorylation is critical. ATP-competitive inhibitors (like the cyclopenta[d]pyrimidine derivatives) often induce a paradoxical increase in p-AKT (Ser473) because locking the kinase in an ATP-bound-like state exposes the regulatory domain to mTORC2 [5]. However, downstream signaling (p-PRAS40) is profoundly inhibited. Allosteric inhibitors (MK-2206) prevent membrane localization, causing a decrease in p-AKT (Ser473). Observing this divergence self-validates the compound's binding modality in live cells.

Step-by-Step Methodology:

  • Seed PTEN-deficient LNCaP prostate cancer cells at 3x10^5 cells/well in 6-well plates. Incubate overnight.

  • Treat cells with serial dilutions of the cyclopenta[d]pyrimidine compound or MK-2206 (1 nM to 10 µM) for 2 hours.

  • Lyse cells on ice in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (Na3VO4, NaF) to preserve transient phosphorylation states.

  • Resolve 20 µg of total protein via SDS-PAGE and transfer to nitrocellulose membranes.

  • Probe membranes with primary antibodies against p-AKT (Ser473), p-AKT (Thr308), p-PRAS40 (Thr246), and total AKT.

  • Detect using HRP-conjugated secondary antibodies and enhanced chemiluminescence (ECL).

  • Densitometric validation: Validate the ATP-competitive MOA by confirming a dose-dependent reduction in p-PRAS40 alongside a paradoxical elevation of p-AKT (Ser473).

References

  • Discovery and Preclinical Pharmacology of a Selective ATP-Competitive Akt Inhibitor (GDC-0068) for the Treatment of Human Tumors, ACS Publications, 1

  • Abstract #DDT01-1: MK-2206: A potent oral allosteric AKT inhibitor, AACR Journals,2

  • GDC-0068 (Ipatasertib, RG-7440), Cayman Chemical, 3

  • MK 2206 dihydrochloride | Akt (Protein Kinase B) Inhibitors, Tocris Bioscience,

  • Ipatasertib (GDC-0068) | Pan-Akt Inhibitor, MedChemExpress, 4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid

Advanced Safety and Handling Protocol: 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic Acid Introduction 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid is a specialized bicyclic pyrimidine intermediate freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Handling Protocol: 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic Acid

Introduction 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid is a specialized bicyclic pyrimidine intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including [1]. Because novel pharmaceutical intermediates often lack comprehensive, long-term in vivo toxicological data, they must be handled with rigorous, self-validating safety protocols. In the absence of specific occupational exposure limits (OELs), pharmaceutical industry best practices dictate treating such novel compounds as [2]. This classification requires engineering controls and Personal Protective Equipment (PPE) capable of maintaining containment below 100 µg/m³ to mitigate potential respiratory and systemic risks[2].

Hazard Profile & Mechanistic Causality

While specific toxicity data for this exact derivative may be limited, structural analogs like pyrimidine-5-carboxylic acid exhibit [3]. The carboxylic acid moiety and the pyrimidine ring can act as severe irritants to mucous membranes. Understanding the why behind the hazard is critical for effective risk mitigation.

Table 1: Anticipated Hazard Profile and Mechanistic Causality

GHS Hazard CodeHazard DescriptionMechanistic Causality & Operational Implication
H315 Causes skin irritationThe acidic proton (pKa ~3-4) can disrupt the acid mantle of the skin. Requires impermeable nitrile barriers[3].
H319 Causes serious eye irritationParticulate aerosolization can lead to corneal micro-abrasions and chemical burns. Mandates unvented safety goggles[3].
H335 May cause respiratory irritationFine crystalline powders easily become airborne. Inhalation leads to mucosal absorption. Requires local exhaust ventilation (LEV)[3].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not merely about regulatory compliance; it is about creating a self-validating system of redundant barriers. The following matrix dictates PPE requirements based on the scale of operation, ensuring that if one barrier fails, a secondary mechanism prevents exposure.

Table 2: Scale-Dependent PPE Requirements

PPE CategoryAnalytical Scale (< 1 g)Preparative/Kilo Scale (> 100 g)Causality for Selection
Respiratory N95 / FFP2 RespiratorPAPR (Class TH3) with full hoodPrevents inhalation of aerosolized particulates. PAPR provides positive pressure, eliminating fit-test leakage risks at larger scales[2].
Hand Protection Double Nitrile Gloves (Standard)Double Nitrile Gloves (Extended Cuff, taped)Double gloving allows the outer contaminated glove to be safely doffed inside the containment zone, keeping the inner glove clean for egress[4].
Eye Protection Unvented Safety GogglesFull Face Shield (integrated with PAPR)Unvented goggles prevent fine, airborne pyrimidine dust from bypassing the lenses and contacting the eyes[3].
Body Protection Flame-retardant Lab CoatTyvek Coveralls (Category III) & BootiesPrevents particulate accumulation on personal clothing, which could result in secondary exposure outside the laboratory environment[4].

Standard Operating Procedure (SOP): Handling & Workflow

To ensure absolute trustworthiness and safety, every step of the chemical handling process must be executed with precision.

Step 1: Pre-Operational Setup

  • Verify the function of the[4]. Ensure inward face velocity is between 75-100 feet per minute (fpm).

  • Don base PPE: Inner nitrile gloves, lab coat/Tyvek suit, and appropriate respiratory protection.

  • Don outer nitrile gloves over the cuffs of your sleeves to create a continuous protective seal.

Step 2: Weighing and Dispensing

  • Transfer the sealed container of 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid into the VBSE.

  • Place an anti-static weighing boat on the analytical balance. Causality: Pyrimidine derivatives often hold static charges; anti-static boats prevent powder repulsion, minimizing the risk of sudden aerosolization.

  • Carefully dispense the required mass using a static-free micro-spatula.

  • Seal the weighing boat inside a secondary container (e.g., a ziplock bag or sealed centrifuge tube) before removing it from the VBSE.

Step 3: Reaction Setup

  • Transfer the secondary container to a certified chemical fume hood.

  • Dissolve the intermediate in the designated solvent (e.g., DMF or DCM) directly within the fume hood[1]. Causality: Solvating the compound immediately suppresses any remaining dust hazard, transitioning the risk from particulate inhalation to standard solvent handling.

Step 4: Doffing and Decontamination

  • Wipe down the exterior of all closed containers with a solvent-dampened wipe (e.g., 70% Isopropanol) before removing them from the hood.

  • Remove the outer gloves inside the fume hood/VBSE and dispose of them in a designated hazardous waste bin.

  • Exit the workspace and remove the remaining PPE in the designated ante-room[4].

Workflow Visualization

Workflow Start Compound Receipt & Storage (Negative Pressure Room) Risk Risk Assessment (OEB 3 Default, <100 µg/m³) Start->Risk PPE Don Appropriate PPE (Double Gloves, N95/PAPR) Risk->PPE Weighing Weighing & Dispensing (VBSE / Isolator) PPE->Weighing Reaction Reaction Setup (Chemical Fume Hood) Weighing->Reaction Doffing Decontamination & PPE Doffing Weighing->Doffing Spill / Abort Reaction->Doffing Disposal Waste Disposal (EPA Compliant) Doffing->Disposal

Figure 1: Safe handling workflow and PPE integration for pyrimidine carboxylic acid derivatives.

Spill Management & Disposal Plan

A robust disposal plan prevents environmental contamination and secondary exposure.

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity of the spill.

  • Protect: Don a PAPR and double gloves before approaching the spill zone.

  • Contain: Do not sweep dry powder, as this generates massive aerosol plumes. Instead, cover the spill with absorbent pads lightly dampened with water or a mild alkaline solution (e.g., 5% sodium bicarbonate). Causality: The alkaline solution neutralizes the carboxylic acid and suppresses dust formation simultaneously.

  • Collect: Use a non-sparking scoop to place the neutralized material into a high-density polyethylene (HDPE) hazardous waste container.

Routine Waste Disposal:

  • Solid Waste: All contaminated consumables (weighing boats, outer gloves, wipes) must be placed in a sealed, labeled biohazard/chemical waste bag[4].

  • Liquid Waste: Aqueous washes containing the pyrimidine derivative should be kept basic (using potassium carbonate) to ensure the compound remains in its highly soluble, deprotonated carboxylate salt form. This prevents unwanted precipitation and blockages in waste lines[1]. Dispose of all liquid waste via a certified chemical waste contractor in compliance with local regulations.

References

  • Two Approaches to the Chemical Development and Large-Scale Preparation of a Pyrimidyl Tetrazole Intermediate - ACS Publications.[Link]

  • High-Potency APIs: Containment and Handling Issues - Pharmaceutical Technology.[Link]

  • 800 HAZARDOUS DRUGS—HANDLING IN HEALTHCARE SETTINGS - USP-NF.[Link]

Sources

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